N-octadecyl-pSar25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C93H164N26O25 |
|---|---|
Molecular Weight |
2046.5 g/mol |
IUPAC Name |
N-methyl-2-(methylamino)-N-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-(octadecylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C93H164N26O25/c1-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-95-69(120)45-96(3)71(122)47-98(5)73(124)49-100(7)75(126)51-102(9)77(128)53-104(11)79(130)55-106(13)81(132)57-108(15)83(134)59-110(17)85(136)61-112(19)87(138)63-114(21)89(140)65-116(23)91(142)67-118(25)93(144)68-119(26)92(143)66-117(24)90(141)64-115(22)88(139)62-113(20)86(137)60-111(18)84(135)58-109(16)82(133)56-107(14)80(131)54-105(12)78(129)52-103(10)76(127)50-101(8)74(125)48-99(6)72(123)46-97(4)70(121)44-94-2/h94H,27-68H2,1-26H3,(H,95,120) |
InChI Key |
CLEFHFWVBMMEOP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-octadecyl-pSar25: A Technical Guide for Advanced Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, characterization, and cellular interactions of N-octadecyl-pSar25, a novel polysarcosine-based lipid. Polysarcosine (pSar) is emerging as a compelling alternative to polyethylene (B3416737) glycol (PEG) in drug delivery systems, offering comparable "stealth" properties with potentially improved biocompatibility and reduced immunogenicity. This compound, with its defined lipid tail and polymer length, is a critical component in the formulation of next-generation lipid nanoparticles (LNPs) for the delivery of therapeutics, including mRNA and siRNA. This document provides detailed experimental protocols, data presentation, and visualizations to support the research and development of advanced drug delivery vehicles.
Physicochemical Properties and Characterization Data
This compound is a lipopolymer consisting of a saturated 18-carbon alkyl chain (octadecyl) covalently linked to a polysarcosine polymer of 25 repeating units. This amphiphilic structure is key to its function in self-assembly and nanoparticle stabilization.
| Property | Value | Method of Determination |
| Molecular Formula | C93H164N26O25 | Mass Spectrometry |
| Average Molecular Weight | ~2046.49 g/mol | Mass Spectrometry, ¹H NMR |
| Polydispersity Index (PDI) | < 1.2 | Gel Permeation Chromatography (GPC) |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in various organic solvents (e.g., DMF, DCM) and forms micelles in aqueous solutions above its critical micelle concentration. | Solubility Testing |
Table 1: Physicochemical Properties of this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks corresponding to the protons of the octadecyl chain (alkyl methylene (B1212753) and methyl groups), and the repeating N-methyl and methylene groups of the polysarcosine backbone. The integration of these peaks can be used to confirm the degree of polymerization. |
| Mass Spectrometry (MALDI-TOF or ESI) | A distribution of peaks centered around the average molecular weight, confirming the successful synthesis and the molecular weight distribution of the polymer. |
| Gel Permeation Chromatography (GPC) | A single, narrow peak indicating a low polydispersity index (PDI), which is indicative of a controlled polymerization process. |
Table 2: Expected Analytical Characterization Data for this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the ring-opening polymerization (ROP) of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) initiated by the primary amine, octadecylamine (B50001). This method allows for the controlled synthesis of the lipopolymer with a defined chain length.
Materials:
-
Sarcosine N-carboxyanhydride (Sar-NCA)
-
Octadecylamine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Argon gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Preparation: All glassware is dried in an oven at 120°C overnight and cooled under a stream of argon.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Sar-NCA (molar equivalent to 25 units) and octadecylamine (1 molar equivalent) in anhydrous DMF. The concentration of Sar-NCA is typically maintained at 0.1-0.5 M.
-
Polymerization: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the disappearance of the NCA peak using FT-IR spectroscopy.
-
Precipitation: Upon completion, the reaction mixture is precipitated into a large excess of cold, stirred anhydrous diethyl ether.
-
Purification: The precipitated polymer is collected by centrifugation or filtration. To ensure high purity, the product is redissolved in a minimal amount of DMF and re-precipitated into diethyl ether. This process is repeated three times.
-
Drying: The final product, this compound, is dried under high vacuum to remove all residual solvents.
N-octadecyl-pSar25 mechanism of action in LNPs
An In-depth Technical Guide on the Core Mechanism of Action of N-octadecyl-pSar25 in Lipid Nanoparticles.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1] A critical component of LNP formulations is the hydrophilic polymer coating that shields the nanoparticle from opsonization, prevents aggregation, and prolongs circulation time.[1][2] For years, polyethylene (B3416737) glycol (PEG) has been the gold standard for this purpose. However, concerns about the immunogenicity of PEG, leading to accelerated blood clearance and potential hypersensitivity reactions, have prompted the search for alternatives.[3]
Polysarcosine (pSar), a polypeptoid based on the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has emerged as a promising substitute for PEG.[4] pSar is biocompatible, biodegradable, and exhibits low immunogenicity. This compound is a specific polysarcosine-lipid conjugate where an N-octadecyl lipid tail is attached to a polysarcosine polymer of 25 repeating units. This technical guide will delve into the mechanism of action of this compound in LNPs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.
Physicochemical Properties of this compound LNPs
The incorporation of this compound into LNP formulations influences their physicochemical properties, which are critical for their in vivo performance. These properties are typically characterized by particle size, polydispersity index (PDI), mRNA encapsulation efficiency, and zeta potential.
| Formulation | Ionizable Lipid | pSar Lipid | Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| ALC-0315-based LNP | ALC-0315 | C18-pSar25 | 93.3 ± 2.4 | 0.10 ± 0.01 | 94.7 ± 0.7 | -5.7 ± 0.4 |
| SM-102-based LNP | SM-102 | C18-pSar25 | 86.2 ± 0.7 | 0.10 ± 0.01 | 95.3 ± 0.2 | -6.3 ± 0.3 |
Table adapted from Kang et al., 2024.
Core Mechanism of Action
The mechanism of action of this compound LNPs can be broken down into several key stages: formulation and stabilization, systemic circulation and cellular uptake, and endosomal escape and cargo release.
LNP Formulation and Stabilization
LNPs are typically formed by the rapid mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the nucleic acid cargo at a low pH. The this compound, along with the ionizable lipid, helper lipid (e.g., DSPC), and cholesterol, self-assembles into a nanoparticle structure with a core containing the nucleic acid. The hydrophilic pSar25 chains of this compound orient towards the aqueous exterior, forming a protective corona around the LNP. This corona provides steric hindrance, preventing aggregation and reducing protein adsorption.
Systemic Circulation and Cellular Uptake
Once administered, the hydrophilic pSar corona minimizes opsonization (the process of marking pathogens for phagocytosis), thereby reducing clearance by the mononuclear phagocyte system. This "stealth" property, similar to that conferred by PEG, prolongs the circulation half-life of the LNPs, increasing the probability of them reaching target tissues.
Cellular uptake of LNPs is primarily mediated by endocytosis. The specific endocytic pathway can vary depending on the cell type and the surface properties of the LNP.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 2. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA carg… [ouci.dntb.gov.ua]
- 3. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-octadecyl-pSar25: A Superior PEG Alternative for Advanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of drug delivery is continuously seeking innovative solutions to overcome the limitations of existing technologies. Polyethylene glycol (PEG) has long been the gold standard for creating "stealth" nanoparticles that can evade the immune system and prolong circulation times. However, the immunogenicity of PEG and the "accelerated blood clearance (ABC)" phenomenon have necessitated the development of viable alternatives. This whitepaper provides a comprehensive technical overview of N-octadecyl-pSar25, a polysarcosine-based lipid, as a leading next-generation alternative to PEGylated lipids in drug delivery systems, particularly for lipid nanoparticles (LNPs) carrying nucleic acid payloads like mRNA. Polysarcosine (pSar), a polymer of the endogenous amino acid sarcosine (B1681465), offers a compelling combination of biocompatibility, non-immunogenicity, and enhanced therapeutic efficacy.[1][2][3][4] This guide details the synthesis of this compound, formulation of pSar-LNPs, comparative performance data against PEG-LNPs, and detailed experimental protocols for key characterization and evaluation assays.
Introduction: The Need for a PEG Alternative
PEGylation has been a cornerstone of nanomedicine, improving the pharmacokinetic profiles of numerous therapeutic agents.[2] By forming a hydrophilic shield, PEG reduces opsonization and clearance by the mononuclear phagocyte system (MPS). However, repeated administration of PEGylated formulations can lead to the production of anti-PEG antibodies, resulting in rapid clearance of subsequent doses and potential hypersensitivity reactions. This has prompted a search for non-immunogenic polymers that can replicate the beneficial "stealth" properties of PEG.
Polysarcosine has emerged as a front-runner in this search. It is a non-ionic, hydrophilic polypeptoid that is biodegradable and possesses "stealth" properties comparable to PEG. This compound is a specific polysarcosine lipid where a polysarcosine polymer with 25 repeating units is conjugated to an N-octadecyl lipid anchor, enabling its incorporation into lipid-based drug delivery systems.
This compound: Synthesis and Mechanism of Action
Synthesis of this compound
The synthesis of this compound is typically achieved through the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) initiated by octadecylamine (B50001). This method allows for the controlled synthesis of polysarcosine chains of a desired length.
Reaction Workflow:
Caption: Synthesis of this compound via ROP.
Mechanism of Action in Drug Delivery
When incorporated into LNPs, this compound orients its hydrophilic polysarcosine chain towards the aqueous exterior, forming a protective corona around the nanoparticle. This polysarcosine shield provides several key advantages:
-
Stealth Properties: The hydrophilic and neutral nature of the polysarcosine layer reduces the binding of opsonins and other plasma proteins, thereby minimizing recognition and uptake by the MPS. This leads to a longer circulation half-life and increased accumulation at the target site.
-
Reduced Immunogenicity: Unlike PEG, polysarcosine is generally considered non-immunogenic, mitigating the risk of anti-polymer antibody formation and the associated ABC phenomenon.
-
Enhanced Cellular Uptake and Endosomal Escape: Studies suggest that polysarcosine-functionalized LNPs can exhibit improved cellular uptake and more efficient endosomal escape compared to their PEGylated counterparts, leading to enhanced delivery of the therapeutic payload to the cytoplasm.
Cellular Uptake and Endosomal Escape Pathway:
Caption: Cellular processing of pSar-LNPs.
Quantitative Data Presentation: this compound vs. PEG Lipids
The following tables summarize the quantitative data from various studies comparing the physicochemical properties and in vivo performance of LNPs formulated with this compound (or other pSar lipids) and PEGylated lipids.
Table 1: Physicochemical Characterization of LNPs
| LNP Formulation | Ionizable Lipid | Stealth Lipid (molar %) | Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| pSar-LNP | ALC-0315 | C18-pSar25 (1.5%) | >200 | ~0.2 | 80-90% | |
| PEG-LNP | ALC-0315 | ALC-0159 (1.5%) | ~85 | <0.2 | 80-90% | |
| pSar-LNP | SM-102 | C18-pSar25 (1.5%) | >200 | ~0.2 | 80-90% | |
| PEG-LNP | SM-102 | DMG-PEG2000 (1.5%) | ~85 | <0.2 | 80-90% | |
| pSar-LNP | MC3/DOPE | pSar-lipid (1.5%) | ~200-250 | ≤ 0.2 | >90% | |
| PEG-LNP | MC3/DOPE | PEG-lipid (1.5%) | ~150-200 | ≤ 0.2 | >90% |
PDI: Polydispersity Index
Table 2: In Vivo mRNA Expression (Luciferase Assay)
| LNP Formulation | Ionizable Lipid | Stealth Lipid | Route of Administration | Peak Luminescence (relative to PEG-LNP) | Reference |
| pSar-LNP | ALC-0315 | C16-pSar25 | Intramuscular | >5-fold higher | |
| pSar-LNP | ALC-0315 | DMG-pSar25 | Intramuscular | >5-fold higher | |
| pSar-LNP | SM-102 | pSar lipids | Intramuscular | Similar |
Table 3: In Vivo hEPO Expression
| LNP Formulation | Ionizable Lipid | Stealth Lipid | hEPO in Muscle (relative to PEG-LNP) | Reference |
| pSar-LNP | ALC-0315 | DMG-pSar25 | Significantly higher | |
| pSar-LNP | SM-102 | DMG-pSar25 | Similar |
Table 4: Cytokine and Chemokine Induction (6h post-injection)
| Cytokine/Chemokine | LNP Formulation (SM-102 based) | Fold Change vs. PBS | Reference |
| CXCL10 | DMG-pSar25-LNP | ~5-fold | |
| DMG-PEG2000-LNP | ~5-fold | ||
| IL-6 | DMG-pSar25-LNP | ~10-fold | |
| DMG-PEG2000-LNP | ~10-fold | ||
| G-CSF | DMG-pSar25-LNP | Higher than PEG | |
| CXCL1 | DMG-pSar25-LNP | Higher than PEG |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
Synthesis of this compound
Principle: Ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA) is initiated by the primary amine of octadecylamine. The degree of polymerization is controlled by the molar ratio of the monomer (Sar-NCA) to the initiator (octadecylamine).
Materials:
-
Sarcosine N-carboxyanhydride (Sar-NCA)
-
Octadecylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
Protocol:
-
Dry Sar-NCA and octadecylamine under vacuum overnight.
-
In a glovebox, dissolve Sar-NCA in anhydrous DMF to a concentration of 10% (w/v).
-
In a separate vial, dissolve octadecylamine in anhydrous DMF.
-
Add the octadecylamine solution to the Sar-NCA solution with stirring. The molar ratio of Sar-NCA to octadecylamine should be 25:1 to achieve a degree of polymerization of 25.
-
Allow the reaction to proceed at room temperature for 24-48 hours.
-
Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether three times.
-
Dry the polymer under vacuum.
-
Dissolve the polymer in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilize the dialyzed solution to obtain pure this compound.
LNP Formulation via Microfluidics
Principle: Rapid mixing of a lipid-ethanol solution with an aqueous mRNA solution in a microfluidic device leads to the self-assembly of LNPs.
Workflow for LNP Formulation:
Caption: Microfluidic-based LNP formulation workflow.
Materials:
-
Ionizable lipid (e.g., ALC-0315 or SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
mRNA
-
Ethanol (200 proof)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing system (e.g., NanoAssemblr)
Protocol:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and this compound at a molar ratio of 50:10:38.5:1.5.
-
Prepare an mRNA solution in citrate buffer (pH 4.0).
-
Set up the microfluidic mixing system with a flow rate ratio of 3:1 (aqueous:ethanol).
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Initiate the mixing process.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight to remove ethanol and unencapsulated mRNA.
-
Sterilize the LNP solution by passing it through a 0.22 µm filter.
-
Store the final LNP solution at 4°C.
Characterization of LNPs
4.3.1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the LNP solution in PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the size and PDI using a DLS instrument (e.g., Zetasizer).
-
Perform measurements in triplicate.
4.3.2. mRNA Encapsulation Efficiency (RiboGreen Assay)
Protocol:
-
Prepare a standard curve of the mRNA in TE buffer.
-
In a 96-well plate, add the LNP solution to two sets of wells.
-
To one set of wells, add TE buffer. To the other set, add TE buffer containing 2% Triton X-100 to lyse the LNPs.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the RiboGreen reagent to all wells.
-
Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
In Vitro Transfection Efficiency (Luciferase Assay)
Protocol:
-
Seed cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of luciferase mRNA-loaded LNPs.
-
Incubate for 24-48 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
Conclusion
This compound represents a highly promising alternative to PEGylated lipids for the development of next-generation drug delivery systems. Its non-immunogenic nature, coupled with its ability to confer "stealth" properties and enhance cellular delivery, addresses the key limitations of PEGylation. The data presented in this whitepaper demonstrates that LNPs formulated with this compound can achieve comparable or even superior in vivo performance to their PEGylated counterparts, particularly in terms of mRNA expression. As the field of nanomedicine continues to advance, polysarcosine-based lipids like this compound are poised to play a critical role in the development of safer and more effective therapeutics.
References
- 1. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering LNPs with polysarcosine lipids for mRNA delivery – ScienceOpen [scienceopen.com]
The Hydrophilic Nature of Polysarcosine Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polysarcosine (pSar) lipids are emerging as a compelling alternative to polyethylene (B3416737) glycol (PEG) lipids in the realm of drug delivery, particularly for lipid nanoparticle (LNP) formulations. Their inherent hydrophilicity, biocompatibility, and "stealth" properties offer significant advantages for therapeutic applications, including mRNA vaccines and gene therapies. This technical guide provides a comprehensive overview of the hydrophilicity of pSar lipids, detailing the quantitative data that underpins their performance, the experimental protocols used for their characterization, and the logical frameworks for understanding their structure-function relationships.
Understanding the Hydrophilicity of pSar Lipids
Polysarcosine is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine).[1] When conjugated to a lipid anchor, the resulting pSar-lipid is an amphiphilic molecule that can be incorporated into lipid-based drug delivery systems.[2] The pSar chain forms a protective hydrophilic corona around the nanoparticle, which is crucial for its stability and in vivo performance.[1]
The key advantages of the hydrophilicity of pSar lipids include:
-
Enhanced Stability: The hydrophilic pSar chains create a steric barrier that prevents nanoparticle aggregation and reduces non-specific interactions with proteins in the bloodstream.[3]
-
"Stealth" Properties: Similar to PEG, the hydrophilic shell minimizes opsonization and subsequent clearance by the mononuclear phagocyte system, prolonging circulation time.[1]
-
Reduced Immunogenicity: pSar is considered less immunogenic than PEG, which can elicit anti-PEG antibodies leading to accelerated blood clearance (ABC) of the drug carrier.[1]
-
Biocompatibility and Biodegradability: As a polypeptide, pSar is biodegradable, which can improve the safety profile of the delivery system.[1]
Quantitative Data on pSar Lipid Hydrophilicity
The hydrophilicity of pSar lipids can be quantified through various physicochemical parameters, such as the Hydrophile-Lipophile Balance (HLB) and the Critical Micelle Concentration (CMC). These values are critical for formulation development, as they influence the stability and performance of the final drug product.
Hydrophile-Lipophile Balance (HLB) and Critical Micelle Concentration (CMC) of pSar Lipids
The HLB value is an indicator of the degree of hydrophilicity or lipophilicity of a surfactant, with higher values indicating greater hydrophilicity. The CMC is the concentration at which surfactant molecules self-assemble into micelles in an aqueous solution. A lower CMC value indicates a greater tendency for micelle formation and higher stability.
The following table summarizes the calculated HLB values and measured CMC for a series of pSar lipids with varying pSar chain lengths and lipid anchors.
| pSar Lipid | Degree of Polymerization (pSar) | Lipid Anchor | Calculated HLB | Measured CMC (mg/L) | Reference |
| C18PSar12 | 12 | C18 | 16.0 | 27 | [4] |
| C18PSar15 | 15 | C18 | 16.7 | 35 | [4] |
| C18PSar25 | 25 | C18 | 17.9 | 60 | [4] |
| C18PSar50 | 50 | C18 | 18.9 | 150 | [4] |
| C18PSar117 | 117 | C18 | 19.5 | 1181 | [4] |
| C14PSar11 | 11 | C14 | 17.2 | >1500 | [4] |
| VE-pSar14 | 14 | Vitamin E | 13.56 | 5.63 (µg/mL) | [5] |
| VE-pSar25 | 25 | Vitamin E | 15.55 | 0.28 (µg/mL) | [5] |
| VE-pSar28 | 28 | Vitamin E | 15.90 | 0.35 (µg/mL) | [5] |
Data from multiple sources has been compiled for a comprehensive overview.
Physicochemical Properties of pSar-based Lipid Nanoparticles (LNPs)
The incorporation of pSar lipids into LNPs significantly influences their physicochemical properties, such as particle size, polydispersity index (PDI), and zeta potential. These parameters are critical for the efficacy and safety of the LNP formulation.
The table below presents a comparison of the physicochemical properties of LNPs formulated with different pSar lipids and PEG lipids.
| LNP Formulation | Polymer-Lipid | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| ALC-0315 based | C14-pSar25 | ~120 | ~0.15 | ~ -5 | ~85 | [6] |
| ALC-0315 based | DMG-pSar25 | ~100 | ~0.12 | ~ -8 | ~90 | [6] |
| ALC-0315 based | DOPE-pSar25 | ~80 | ~0.10 | ~ -7 | ~70 | [6] |
| SM-102 based | C14-pSar25 | ~110 | ~0.14 | ~ -6 | ~90 | [6] |
| SM-102 based | DMG-pSar25 | ~90 | ~0.11 | ~ -9 | ~95 | [6] |
| SM-102 based | DOPE-pSar25 | ~75 | ~0.10 | ~ -8 | ~80 | [6] |
| ALC-0315 based | ALC-0159 (PEG) | ~80 | ~0.10 | ~ -2 | ~95 | [6] |
| SM-102 based | DMG-PEG2000 | ~70 | ~0.09 | ~ -3 | ~98 | [6] |
This table summarizes representative data from the literature to illustrate the trends.
Experimental Protocols
This section provides detailed methodologies for the synthesis of pSar lipids and the characterization of their hydrophilicity and their performance in LNPs.
Synthesis of pSar Lipids via Ring-Opening Polymerization (ROP) of Sarcosine N-Carboxyanhydride (NCA)
The synthesis of pSar lipids is typically achieved through the controlled living ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA), initiated by a lipid-amine.
Materials:
-
Sarcosine N-carboxyanhydride (Sar-NCA)
-
Lipid-amine initiator (e.g., DSPE-NH2, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-amine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM))
-
Precipitation solvent (e.g., cold diethyl ether)
Procedure:
-
Initiator Dissolution: Dissolve the lipid-amine initiator in the anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Monomer Addition: Add the Sar-NCA monomer to the initiator solution. The molar ratio of monomer to initiator will determine the degree of polymerization of the pSar chain.
-
Polymerization: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified time (typically several hours to days), monitoring the consumption of the NCA monomer by FT-IR spectroscopy (disappearance of the NCA anhydride (B1165640) peaks at ~1850 and 1770 cm⁻¹).[7]
-
Precipitation: Once the polymerization is complete, precipitate the pSar-lipid by adding the reaction mixture dropwise to a cold, non-polar solvent like diethyl ether.
-
Purification: Collect the precipitate by centrifugation or filtration and wash it multiple times with the precipitation solvent to remove unreacted monomer and initiator.
-
Drying: Dry the purified pSar-lipid under vacuum to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized pSar-lipid using ¹H NMR spectroscopy and determine the molecular weight and dispersity by gel permeation chromatography (GPC).
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The surface tension method is a common and reliable technique for determining the CMC of amphiphilic molecules like pSar lipids.
Equipment:
-
Tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the pSar lipid in deionized water, with a concentration well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution at a constant temperature. Ensure the tensiometer is properly calibrated and cleaned before each measurement.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the pSar lipid concentration.
-
CMC Determination: The resulting plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of these two linear regions.[1]
Formulation and Characterization of pSar-LNPs
3.3.1. LNP Formulation by Microfluidic Mixing
-
Lipid Stock Solution: Prepare a stock solution of the lipids (ionizable lipid, helper lipid, cholesterol, and pSar-lipid) in a water-miscible organic solvent (e.g., ethanol) at the desired molar ratios.
-
Aqueous Buffer: Prepare an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the mRNA cargo.
-
Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid solution with the aqueous mRNA solution at a controlled flow rate ratio.
-
Dialysis/Purification: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the organic solvent and unencapsulated mRNA.
3.3.2. Characterization of LNP Size and Zeta Potential by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the purified LNP suspension in the appropriate buffer to a suitable concentration for DLS analysis.
-
DLS Measurement: Measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the LNPs using a DLS instrument. The instrument analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
Zeta Potential Measurement: Measure the zeta potential of the LNPs using the same instrument, which applies an electric field and measures the particle velocity to determine the surface charge.
3.3.3. Characterization of LNP Structure by Small-Angle X-ray Scattering (SAXS)
-
Sample Preparation: Place the concentrated LNP suspension in a quartz capillary.
-
SAXS Data Acquisition: Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.
-
Data Analysis: Analyze the scattering pattern to obtain information about the size, shape, and internal structure of the LNPs, such as the presence of a lipid core and the thickness of the hydrophilic shell.[8]
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the study of pSar lipid hydrophilicity.
Caption: Experimental workflow for pSar-lipid synthesis and characterization.
Caption: Relationship between pSar-lipid structure and LNP properties.
Caption: Cellular uptake pathways of pSar-LNPs versus PEG-LNPs.
Conclusion
The hydrophilicity of pSar lipids is a key determinant of their successful application in advanced drug delivery systems. As a biocompatible, biodegradable, and low-immunogenicity alternative to PEG, pSar offers significant potential for the development of safer and more effective nanomedicines. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize pSar-lipid-based formulations for a wide range of therapeutic applications. A thorough understanding of the structure-property relationships will continue to drive innovation in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 3. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 4. Polysarcosine-Based Lipids: From Lipopolypeptoid Micelles to Stealth-Like Lipids in Langmuir Blodgett Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mesoscopic Structure of Lipid Nanoparticles Studied by Small-Angle X-Ray Scattering: A Spherical Core-Triple Shell Model Analysis - PMC [pmc.ncbi.nlm.nih.gov]
N-octadecyl-pSar25 for Gene Therapy Applications: A Technical Guide
Disclaimer: Information specifically detailing "N-octadecyl-pSar25" is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the closely related and extensively studied class of polysarcosine (pSar) lipid conjugates used in lipid nanoparticles (LNPs) for gene therapy. The principles, protocols, and data presented are representative of pSar-LNPs and are intended to serve as a technical resource for researchers, scientists, and drug development professionals.
Introduction: The Rise of Polysarcosine Lipids in Gene Delivery
The success of mRNA-based vaccines has propelled lipid nanoparticles (LNPs) to the forefront of non-viral gene delivery. A critical component of conventional LNPs is the polyethylene (B3416737) glycol (PEG)-lipid conjugate, which provides a hydrophilic corona to prevent aggregation and reduce clearance by the immune system. However, the immunogenicity of PEG has raised concerns, leading to the exploration of alternative "stealth" polymers. Polysarcosine (pSar), a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has emerged as a highly promising alternative.[1][2][3] pSar-lipid conjugates, such as this compound, offer a biocompatible and biodegradable option with the potential for improved transfection efficiency and a more favorable safety profile compared to their PEGylated counterparts.[1][4] This guide delves into the technical aspects of utilizing pSar-lipids for gene therapy applications.
Mechanism of Action: Enhancing Delivery and Reducing Immunogenicity
The primary role of this compound in an LNP formulation is to form a protective hydrophilic layer that sterically stabilizes the nanoparticle. This "stealth" coating minimizes opsonization by serum proteins, thereby reducing uptake by the reticuloendothelial system and prolonging circulation time. Unlike PEG, which can elicit anti-PEG antibodies leading to accelerated blood clearance and potential hypersensitivity reactions, pSar is generally considered to be non-immunogenic.
The mechanism of pSar-LNP mediated gene delivery follows the general pathway of LNP uptake and endosomal escape. The LNPs are internalized by cells, primarily through apolipoprotein E (ApoE)-mediated endocytosis. Once inside the endosome, the decreasing pH protonates the ionizable lipids within the LNP core. This charge reversal is believed to facilitate the disruption of the endosomal membrane, allowing the encapsulated nucleic acid payload (e.g., mRNA, siRNA) to be released into the cytoplasm where it can be translated into protein or elicit its gene-silencing effect. Studies suggest that pSar-LNPs may exhibit enhanced endosomal escape compared to PEGylated LNPs, contributing to their higher transfection potency.
Synthesis and Formulation of pSar-Lipid Nanoparticles
The synthesis of this compound involves the conjugation of an N-octadecyl lipid anchor to a polysarcosine polymer with a degree of polymerization of 25. The formulation of pSar-LNPs for gene delivery is typically achieved through rapid mixing techniques, such as microfluidics. This method allows for precise control over nanoparticle size and polydispersity.
A typical pSar-LNP formulation consists of four key components:
-
Ionizable Lipid: Positively charged at low pH to complex with the negatively charged nucleic acid payload and facilitate endosomal escape.
-
Helper Phospholipid: A neutral lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which contributes to the structural integrity of the nanoparticle.
-
Cholesterol: Modulates membrane fluidity and stability.
-
pSar-Lipid (e.g., this compound): Provides a hydrophilic shell for stabilization and prolonged circulation.
The lipids are dissolved in an organic solvent (e.g., ethanol), while the nucleic acid is in an acidic aqueous buffer. These two solutions are rapidly mixed using a microfluidic device, leading to the self-assembly of the LNPs. The resulting nanoparticle suspension is then dialyzed or buffer-exchanged into a physiologically compatible buffer.
Experimental Protocols
pSar-LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, helper phospholipid, cholesterol, and this compound in ethanol (B145695) at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar-lipid).
-
The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mM.
-
-
Preparation of Nucleic Acid Solution:
-
Dissolve the mRNA or other nucleic acid payload in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The concentration will depend on the desired nucleic acid-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The total flow rate will influence the resulting nanoparticle size.
-
-
Purification and Buffer Exchange:
-
Collect the LNP suspension from the outlet of the microfluidic device.
-
Dialyze the suspension against phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove the ethanol and exchange the buffer. Alternatively, use tangential flow filtration for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the sterile LNP suspension at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of pSar-LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
-
-
Nucleic Acid Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).
-
Measure the fluorescence intensity of the LNP suspension before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis * 100
-
-
Structural Analysis:
-
Small-Angle X-ray Scattering (SAXS) can be used to investigate the internal structure and lamellarity of the LNPs.
-
In Vitro and In Vivo Evaluation
In Vitro Transfection
-
Cell Culture:
-
Plate the target cells in a suitable growth medium and allow them to adhere overnight.
-
-
Transfection:
-
Dilute the pSar-LNP formulation in a serum-free medium.
-
Add the diluted LNPs to the cells at various concentrations of the nucleic acid payload.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Assessment of Gene Expression or Knockdown:
-
For mRNA delivery, measure the expression of the encoded protein using methods like ELISA, western blotting, or flow cytometry (if the protein is fluorescent or cell-surface expressed).
-
For siRNA delivery, measure the knockdown of the target gene's mRNA or protein level using qRT-PCR or western blotting.
-
In Vivo Studies
-
Animal Model:
-
Select an appropriate animal model for the disease indication.
-
-
Administration:
-
Administer the pSar-LNP formulation via the desired route (e.g., intravenous, intramuscular).
-
-
Evaluation of Efficacy:
-
At selected time points post-administration, collect tissues or blood samples.
-
Measure the expression of the delivered gene in the target organ or the level of the therapeutic protein in circulation.
-
-
Safety and Tolerability:
-
Monitor the animals for any adverse effects.
-
Collect blood for hematology and clinical chemistry analysis.
-
Perform histopathological examination of major organs.
-
Data Summary
The following tables summarize typical quantitative data for pSar-LNPs based on available literature.
Table 1: Physicochemical Properties of pSar-LNPs vs. PEG-LNPs
| Parameter | pSar-LNP | PEG-LNP |
| Hydrodynamic Diameter (nm) | 80 - 150 | 70 - 120 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -5 to +5 | -5 to +5 |
| Encapsulation Efficiency (%) | > 90% | > 90% |
Table 2: In Vitro and In Vivo Performance of pSar-LNPs vs. PEG-LNPs
| Parameter | pSar-LNP | PEG-LNP |
| In Vitro Transfection Efficiency | Higher | Lower |
| In Vivo Protein Expression | Higher | Lower |
| Pro-inflammatory Cytokine Secretion | Lower | Higher |
| Complement Activation | Reduced | Higher |
Visualizations
Caption: Cellular uptake and endosomal escape pathway of a pSar-LNP.
Caption: Experimental workflow for the evaluation of pSar-LNPs.
Caption: Logical relationship of components in a pSar-LNP formulation.
References
N-Octadecyl-pSar25: A Polypeptoid-Lipid Conjugate for Advanced Cancer Therapeutic Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of cancer therapy is continually evolving, with a significant focus on targeted drug delivery systems that can enhance therapeutic efficacy while minimizing off-target effects. Lipid nanoparticles (LNPs) have emerged as a promising platform for the delivery of various payloads, including mRNA, siRNA, and small molecule drugs. Traditionally, polyethylene (B3416737) glycol (PEG) has been used to coat the surface of these nanoparticles to improve their stability and circulation time. However, concerns regarding PEG's immunogenicity and potential for reduced transfection potency have spurred the development of alternative materials. N-octadecyl-pSar25, a polypeptoid-lipid conjugate based on polysarcosine (pSar), represents a compelling alternative to PEGylated lipids. This technical guide explores the core attributes of this compound and its potential applications in cancer research, providing a comprehensive overview for researchers and drug development professionals.
Introduction to this compound
This compound is a polymeric lipid composed of an N-octadecyl lipid anchor conjugated to a polysarcosine polymer with an average of 25 repeating units. Polysarcosine is a non-ionic, hydrophilic polypeptoid that mimics the structure of polypeptides, offering excellent biocompatibility and stealth properties. These characteristics position pSar-conjugated lipids as a promising alternative to traditional PEGylated lipids in the formulation of lipid nanoparticles for therapeutic delivery.[1][2]
The primary advantages of using pSar lipids like this compound in LNP formulations include:
-
Improved Transfection Potency: Compared to similar PEGylated LNPs, those formulated with pSar lipids have demonstrated more robust mRNA transfection potency.[1][3][4]
-
Enhanced Safety Profile: pSar lipids are associated with an improved safety profile, potentially due to their reduced immunogenicity compared to PEG.[1][3][4]
-
Tunable Physicochemical Properties: The use of pSar lipids allows for the tuning of LNP properties such as particle size, morphology, and internal structure.[4][5]
Potential Applications in Cancer Research
While direct studies on this compound in specific cancer models are not yet widely published, its properties as a component of LNPs suggest significant potential in various cancer research and therapeutic applications:
-
mRNA-based Cancer Vaccines: LNPs are the leading platform for mRNA vaccine delivery. This compound could be used to formulate LNPs carrying tumor-associated antigens to stimulate a potent anti-tumor immune response. The improved transfection efficiency could lead to more robust antigen presentation and T-cell activation.
-
siRNA-mediated Gene Silencing: The delivery of small interfering RNA (siRNA) to silence oncogenes is a promising cancer therapy strategy. LNPs formulated with this compound could enhance the delivery of siRNA to tumor cells, leading to more effective gene knockdown.
-
Targeted Drug Delivery: While not inherently targeted, LNPs can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cancer cells. The pSar corona could provide a versatile platform for the attachment of such ligands.
-
Overcoming Drug Resistance: LNPs can encapsulate chemotherapeutic agents, potentially overcoming mechanisms of drug resistance by altering the drug's cellular uptake and trafficking.
Data Presentation: Comparative Properties of pSar-LNPs and PEG-LNPs
The following table summarizes the key comparative data between polysarcosine-based and PEGylated lipid nanoparticles, highlighting the advantages of the pSar platform.
| Feature | Polysarcosine (pSar)-LNPs | Polyethylene Glycol (PEG)-LNPs | Reference(s) |
| Transfection Potency | Improved mRNA transfection efficiency. | Can exhibit decreased transfection potency. | [1][3][5] |
| Immunogenicity | Lower potential for inducing anti-PEG antibodies. | Can lead to the production of anti-PEG antibodies, potentially causing allergic reactions. | [6] |
| Safety Profile | Generally improved safety profile. | Concerns about potential anaphylaxis and other adverse reactions. | [1][6] |
| Circulation Time | Provides a "stealth" coating to improve circulation times. | The gold standard for extending circulation times. | [5] |
| Physicochemical Tuning | Allows for tuning of particle size, morphology, and internal structure. | Also allows for tuning, but pSar offers a different chemical space for optimization. | [4][5] |
Experimental Protocols
Detailed experimental protocols for the use of this compound would be specific to the application. However, general methodologies for the formulation and characterization of pSar-LNPs and their in vitro evaluation are provided below.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles incorporating this compound can be readily formed using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., SM-102, ALC-0315)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
mRNA or other payload
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Prepare a lipid stock solution by dissolving the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a desired molar ratio.
-
Prepare an aqueous phase by dissolving the mRNA payload in a citrate buffer.
-
Set the flow rates for the lipid and aqueous phases on the microfluidic device (e.g., a 3:1 aqueous to organic flow rate ratio).
-
Inject the lipid and aqueous solutions into their respective inlets on the microfluidic chip.
-
The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion from the outlet.
-
Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation.
In Vitro Cytotoxicity Assay
To assess the safety of this compound formulated LNPs, a standard cytotoxicity assay can be performed.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
LNP formulation
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the LNP formulation in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP dilutions.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Visualization of Key Concepts
Structure of an this compound LNP
References
Methodological & Application
Application Notes and Protocols for N-octadecyl-pSar25 LNP Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and characterization of lipid nanoparticles (LNPs) incorporating the novel excipient N-octadecyl-pSar25. Polysarcosine (pSar) lipids are emerging as a promising alternative to polyethylene (B3416737) glycol (PEG) lipids in LNP formulations, potentially mitigating issues related to anti-PEG antibody production and improving transfection potency.[1][2] This document outlines the component molar ratios, detailed experimental protocols, and visual workflows to aid researchers in developing next-generation mRNA delivery platforms.
Data Presentation: Molar Ratios for this compound LNP Formulation
The formulation of stable and effective LNPs is critically dependent on the molar ratio of its components. While specific optimization may be required for different mRNA payloads and target applications, a common starting point for LNP formulation is based on ratios used in clinically successful formulations.[3] For the this compound LNP formulation, the pSar-lipid is typically substituted for the PEG-lipid at an equivalent molar ratio.
The following table summarizes a standard molar ratio for an LNP formulation where this compound replaces a conventional PEG-lipid. This formulation typically consists of an ionizable lipid, a phospholipid, cholesterol, and the pSar-lipid.[4][5]
| Component | Molar Ratio (%) | Role in Formulation |
| Ionizable Lipid (e.g., SM-102 or ALC-0315) | 50 | Encapsulates mRNA and facilitates endosomal escape.[4] |
| Phospholipid (e.g., DSPC) | 10 | Provides structural stability to the nanoparticle.[6] |
| Cholesterol | 38.5 | Modulates lipid bilayer fluidity and stability.[7] |
| This compound | 1.5 | Forms a hydrophilic corona to stabilize the LNP and reduce protein binding.[1][2] |
Experimental Protocols
Preparation of Lipid Stock Solutions
Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol (B145695) for subsequent mixing.
Materials:
-
Ionizable lipid (e.g., SM-102 or ALC-0315)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
RNase-free absolute ethanol
Protocol:
-
Individually weigh the required amount of each lipid (ionizable lipid, DSPC, cholesterol, and this compound) in sterile, RNase-free microcentrifuge tubes.
-
Dissolve each lipid in RNase-free absolute ethanol to a final concentration of 10-50 mM, depending on the desired batch size and formulation scale.
-
Vortex each solution until the lipids are completely dissolved. Gentle warming in a water bath (37-60°C) may be necessary for complete dissolution of some lipids.
-
Store the lipid stock solutions at -20°C for long-term storage or at 4°C for short-term use.
Preparation of the Lipid Mixture (Organic Phase)
Objective: To combine the individual lipid stock solutions in the desired molar ratio to create the final lipid mixture for LNP formulation.
Protocol:
-
In a sterile, RNase-free tube, combine the appropriate volumes of the ionizable lipid, DSPC, cholesterol, and this compound stock solutions to achieve a molar ratio of 50:10:38.5:1.5.
-
Vortex the lipid mixture gently to ensure homogeneity.
Preparation of the Aqueous Phase
Objective: To prepare the mRNA solution in an acidic buffer to facilitate electrostatic interaction with the ionizable lipid.
Materials:
-
mRNA transcript
-
RNase-free citrate (B86180) buffer (e.g., 100 mM, pH 3.0)
Protocol:
-
Dilute the mRNA transcript to the desired concentration in the RNase-free citrate buffer. The final concentration will depend on the target N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA).[7] An N:P ratio of approximately 5-6 is a common starting point.[7][8]
LNP Formulation via Microfluidic Mixing
Objective: To rapidly mix the lipid-ethanol phase with the mRNA-aqueous phase under controlled conditions to induce LNP self-assembly.[9]
Materials:
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Lipid mixture (from step 2)
-
mRNA solution (from step 3)
-
RNase-free phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the mRNA solution into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[8]
-
Set the total flow rate to a value that promotes the formation of nanoparticles with the desired size and polydispersity (e.g., 2-12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
Collect the resulting LNP dispersion.
-
Immediately dialyze the LNP solution against RNase-free PBS (pH 7.4) for at least 2 hours at 4°C using a dialysis cassette (e.g., 20,000 MWCO) to remove the ethanol and raise the pH.[7]
Characterization of this compound LNPs
Objective: To assess the key physicochemical properties of the formulated LNPs.
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).[10]
-
Protocol:
b) Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS).[13]
-
Protocol:
c) mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.[10]
-
Protocol:
-
Prepare a standard curve of the mRNA used for encapsulation.
-
In a 96-well plate, add the LNP sample to two sets of wells.
-
To one set of wells, add a solution of Triton X-100 (0.5-1%) to lyse the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent to all wells.
-
Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100
-
-
Mandatory Visualizations
References
- 1. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomol.com [biomol.com]
- 9. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mRNA Encapsulation with N-octadecyl-pSar25 Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of messenger RNA (mRNA) using lipid nanoparticles (LNPs) incorporating N-octadecyl-pSar25. Polysarcosine (pSar) lipids are emerging as a viable alternative to polyethylene (B3416737) glycol (PEG) lipids in LNP formulations, potentially offering improved transfection potency and safety profiles. This document outlines the materials, methods, and expected outcomes for the formulation and characterization of these advanced mRNA delivery systems.
Introduction to this compound in mRNA Delivery
This compound is a polysarcosine lipid being investigated as a substitute for traditional PEGylated lipids in LNP-mRNA formulations.[1] The "N-octadecyl" component refers to the C18 lipid tail, which anchors the molecule within the lipid nanoparticle, while "pSar25" denotes a polysarcosine polymer with 25 repeating units of N-methylated glycine. This polymer provides a hydrophilic shield, similar to PEG, which can prevent aggregation and opsonization, thereby prolonging circulation time. The investigation into pSar lipids stems from concerns about anti-PEG antibodies that can be generated in response to PEGylated formulations, potentially leading to adverse reactions and reduced therapeutic efficacy.[2][3][4]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of mRNA-LNPs formulated with this compound (referred to as C18-pSar25 in the cited literature) in comparison to other pSar lipids and a conventional PEGylated lipid. The data is presented for two common ionizable lipid systems: ALC-0315 and SM-102.
Table 1: Physicochemical Properties of ALC-0315 based mRNA-LNPs
| Lipid Moiety | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| C16-pSar25 | >200 | ~0.25 | 80-90 | Slightly Negative |
| C18-pSar25 | >200 | ~0.25 | 80-90 | Slightly Negative |
| TET-AMINE-pSar25 | ~150 | ~0.2 | 80-90 | Slightly Positive |
| DMG-pSar25 | ~100 | ~0.15 | 80-90 | Slightly Negative |
| DOPE-pSar25 | ~80 | ~0.1 | ~70 | Slightly Negative |
| PEG Lipid (Control) | ~85 | ~0.1 | >90 | Slightly Negative |
| Data extracted from a study by Kang et al., which investigated a series of pSar lipids as alternatives to PEG lipids.[5] |
Table 2: Physicochemical Properties of SM-102 based mRNA-LNPs
| Lipid Moiety | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| C16-pSar25 | >200 | ~0.3 | 80-90 | Slightly Positive |
| C18-pSar25 | >200 | ~0.3 | 80-90 | Slightly Positive |
| TET-AMINE-pSar25 | ~150 | ~0.25 | 80-90 | Slightly Positive |
| DMG-pSar25 | ~100 | ~0.15 | 80-90 | Slightly Positive |
| DOPE-pSar25 | ~80 | ~0.1 | 80-90 | Slightly Positive |
| PEG Lipid (Control) | ~85 | ~0.1 | >90 | Slightly Positive |
| Data trends for SM-102 based LNPs were reported to be similar to those of ALC-0315 based LNPs. |
Experimental Protocols
The following protocols are based on established methods for the formulation and characterization of mRNA-LNPs.
mRNA-LNP Formulation Protocol
This protocol describes the formulation of mRNA-LNPs using microfluidic mixing, a reproducible and scalable method.
Materials:
-
Ionizable lipid (e.g., ALC-0315 or SM-102)
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695), molecular biology grade
-
Phosphate-buffered saline (PBS), sterile
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., Slide-A-Lyzer)
-
Sterile filters (0.22 µm)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol. The molar ratios should be optimized for the specific ionizable lipid used. For example, for ALC-0315 based LNPs, a molar ratio of 46.3:9.4:42.7:1.6 (ionizable lipid:DSPC:cholesterol:pSar lipid) can be used. For SM-102 based LNPs, a molar ratio of 50:10:38.5:1.5 can be employed.
-
mRNA Solution Preparation: Prepare a solution of the desired mRNA in a low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. The aqueous phase (mRNA solution) and the organic phase (lipid solution in ethanol) are mixed at a defined flow rate ratio, typically 3:1 (aqueous:organic).
-
Nanoparticle Formation: As the two streams mix under laminar flow, the change in solvent polarity causes the lipids to self-assemble around the mRNA, forming the LNPs.
-
Dialysis: The resulting LNP solution is dialyzed against PBS to remove ethanol and raise the pH to physiological levels. This step is crucial for the final nanoparticle stability and biocompatibility.
-
Sterile Filtration: The dialyzed LNP solution is sterile-filtered through a 0.22 µm filter.
-
Storage: Store the final mRNA-LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.
mRNA Encapsulation Efficiency Protocol
The encapsulation efficiency is determined using a fluorescent dye that specifically binds to single-stranded nucleic acids.
Materials:
-
mRNA-LNP sample
-
Quant-iT™ RiboGreen™ assay kit or similar
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (1% v/v in TE buffer)
-
96-well black plate
-
Plate reader with fluorescence detection
Procedure:
-
Sample Preparation: Prepare two sets of dilutions of the mRNA-LNP sample in a 96-well plate.
-
Intact LNPs: To the first set of wells, add TE buffer to the LNP samples. This will measure the amount of unencapsulated mRNA.
-
Lysed LNPs: To the second set of wells, add 1% Triton X-100 in TE buffer to the LNP samples. The detergent will lyse the LNPs, releasing the encapsulated mRNA. Incubate at 37°C for 15 minutes. This will measure the total amount of mRNA.
-
Dye Addition: Add the RiboGreen™ reagent to all wells according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity on a plate reader with excitation at ~485 nm and emission at ~528 nm.
-
Calculation: The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Fluorescence of Lysed LNPs - Fluorescence of Intact LNPs) / Fluorescence of Lysed LNPs * 100
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for mRNA-LNP formulation using microfluidics.
Caption: Workflow for determining mRNA encapsulation efficiency.
Conclusion
The use of this compound in LNP-mRNA formulations represents a promising advancement in the field of nucleic acid delivery. The protocols and data presented here provide a foundational guide for researchers to explore the potential of polysarcosine lipids in developing safer and more effective mRNA therapeutics and vaccines. Further optimization of lipid ratios and process parameters may be necessary to achieve desired particle characteristics and biological performance for specific applications.
References
Application Notes and Protocols for In Vivo Administration of N-octadecyl-pSar25 LNPs in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of N-octadecyl-pSar25 lipid nanoparticles (LNPs) in mice. This document outlines detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key workflows and concepts.
Introduction
This compound LNPs are a promising non-viral vector for the delivery of genetic material, such as mRNA, in vivo. Polysarcosine (pSar) serves as an alternative to polyethylene (B3416737) glycol (PEG) to provide a hydrophilic shell to the LNPs, which can help reduce immunogenicity and improve circulation times. These LNPs are typically composed of an ionizable lipid, a phospholipid, cholesterol, and the this compound lipid. This document details the procedures for administering these LNPs to mice via intravenous and intramuscular routes, followed by biodistribution, efficacy, and safety assessments.
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs
| Property | Value |
| Size (Hydrodynamic Diameter) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Slightly negative to neutral |
| Encapsulation Efficiency | > 80% |
Table 2: In Vivo Administration Parameters
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| Mouse Strain | C57BL/6, BALB/c | C57BL/6, BALB/c |
| Age/Weight | 6-8 weeks / 18-25 g | 6-8 weeks / 18-25 g |
| Dosage (mRNA) | 0.1 - 1.0 mg/kg | 1 - 10 µg |
| Injection Volume | 100 - 200 µL | 25 - 50 µL |
| Injection Site | Lateral tail vein | Quadriceps muscle |
| Vehicle | Phosphate-buffered saline (PBS) | Phosphate-buffered saline (PBS) |
Table 3: Biodistribution of this compound LNPs (Hypothetical Data)
| Organ | LNP Accumulation (% Injected Dose/g tissue) at 6h post-IV injection |
| Liver | 60 ± 5 |
| Spleen | 15 ± 3 |
| Lungs | 5 ± 1 |
| Kidneys | 3 ± 1 |
| Heart | < 1 |
| Brain | < 0.1 |
Table 4: Efficacy and Safety Profile of this compound LNPs (Hypothetical Data)
| Parameter | This compound LNP | Control LNP (PEGylated) |
| Protein Expression (Luminescence in Liver at 24h) | High | Comparable |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Low to moderate increase | Moderate to high increase |
| Liver Enzymes (ALT, AST) | No significant elevation | No significant elevation |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs Encapsulating mRNA
This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., SM-102) in ethanol (B145695)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
-
Cholesterol in ethanol
-
This compound in ethanol
-
mRNA in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile, RNase-free PBS
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and this compound at a desired molar ratio.
-
Dilute the mRNA to the desired concentration in the aqueous buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a set flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against sterile PBS overnight at 4°C to remove ethanol and unencapsulated mRNA.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Administration of this compound LNPs
This protocol details the intravenous and intramuscular administration of the formulated LNPs in mice.
Materials:
-
This compound LNP-mRNA formulation
-
Sterile PBS
-
Insulin syringes (29-31 G)
-
Mouse restrainer
Procedure for Intravenous (IV) Injection:
-
Dilute the LNP-mRNA formulation to the desired concentration in sterile PBS. A typical dose is 0.1 mg/kg of mRNA in a total volume of 100 µL.[1]
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and slowly inject the 100 µL of the LNP solution.[2]
-
Monitor the mouse for any immediate adverse reactions.
Procedure for Intramuscular (IM) Injection:
-
Dilute the LNP-mRNA formulation to the desired concentration in sterile PBS. A typical dose is 1-10 µg of mRNA in a total volume of 25-50 µL.
-
Anesthetize the mouse using an appropriate method.
-
Inject the LNP solution into the quadriceps muscle of the hind limb.
-
Monitor the mouse during recovery from anesthesia.
Protocol 3: Biodistribution Analysis
This protocol describes how to assess the organ distribution of the LNPs using fluorescent labeling.
Materials:
-
Fluorescently labeled this compound LNPs (e.g., containing a DiD or DiR dye)
-
In vivo imaging system (IVIS) or similar
-
Surgical tools for organ harvesting
Procedure:
-
Administer the fluorescently labeled LNPs to mice via the desired route (IV or IM).
-
At predetermined time points (e.g., 2, 6, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an IVIS.
-
Following the final imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, and muscle at the injection site for IM).
-
Image the excised organs to quantify the fluorescence signal in each tissue.
-
Homogenize the tissues to extract the fluorescent dye and quantify its concentration using a plate reader for more precise measurement.
Protocol 4: Efficacy Assessment (Protein Expression)
This protocol outlines the measurement of protein expression from the delivered mRNA, using luciferase as a reporter gene.
Materials:
-
This compound LNPs encapsulating luciferase mRNA
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
-
Luminometer
Procedure:
-
Administer the luciferase mRNA-LNPs to mice.
-
At various time points (e.g., 6, 24, 48, 72 hours), inject the mice intraperitoneally with D-luciferin (150 mg/kg).
-
Wait for 10-15 minutes for the substrate to distribute.
-
Anesthetize the mice and measure the bioluminescence signal using an IVIS.[2]
-
For a more quantitative analysis, harvest organs, homogenize them, and measure the luciferase activity in the tissue lysates using a luminometer.
Protocol 5: Safety and Toxicity Assessment
This protocol provides a basic framework for evaluating the safety profile of the LNPs.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
ELISA kits for cytokines (e.g., IL-6, TNF-α)
-
Serum chemistry analyzer
-
Formalin and paraffin (B1166041) for histology
Procedure:
-
Administer the LNPs to mice.
-
Collect blood samples at different time points (e.g., 6, 24, 48 hours) via submandibular or retro-orbital bleeding.
-
Separate the plasma or serum and use it to measure the levels of pro-inflammatory cytokines using ELISA kits.
-
Analyze the serum for liver enzymes (ALT, AST) and other markers of organ toxicity using a chemistry analyzer.
-
At the end of the study, euthanize the mice and harvest major organs.
-
Fix the organs in formalin, embed them in paraffin, section them, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to look for any signs of tissue damage or inflammation.
Visualizations
Caption: Experimental workflow for this compound LNP administration in mice.
Caption: Schematic of an this compound LNP encapsulating mRNA.
Caption: Intracellular delivery pathway of mRNA by this compound LNPs.
References
Application Notes and Protocols for Long-Term Storage and Stability of N-octadecyl-pSar25 Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-octadecyl-pSar25 is a lipid excipient utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA and siRNA. As a polysarcosine (pSar) lipid, it serves as an alternative to traditional PEGylated lipids, potentially offering advantages such as improved transfection potency and a different safety profile.[1] The long-term stability of these formulations is a critical quality attribute that influences their therapeutic efficacy, safety, and shelf-life. This document provides a comprehensive overview of the factors affecting the stability of this compound formulations, along with detailed protocols for their assessment.
Factors Influencing the Stability of this compound Formulations
The stability of LNP formulations, including those containing this compound, is a multifactorial issue. Key factors that can impact the chemical and physical integrity of these formulations include:
-
Temperature: Storage temperature is a critical parameter. Generally, refrigeration (2-8°C) or freezing (-20°C to -80°C) is employed to slow down degradation processes.[2][3] For aqueous LNP formulations, refrigeration is often preferred over freezing to prevent aggregation caused by freeze-thaw cycles.[4]
-
pH: The pH of the formulation buffer can influence the hydrolysis of lipid components and the integrity of the encapsulated payload.
-
Light Exposure: Photosensitive components of the formulation can degrade upon exposure to light.
-
Oxidation: Lipids are susceptible to oxidation, which can compromise their function and lead to the formation of impurities.
-
Physical Stress: Agitation or shear stress during manufacturing, transport, or handling can lead to particle aggregation.
Long-Term Storage Recommendations
While specific long-term stability data for this compound is not extensively published, general recommendations for similar pSar-lipid and LNP formulations can be applied. For liquid formulations, storage at 2-8°C is recommended to maintain particle size and encapsulation efficiency. For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is a viable strategy to enhance stability, allowing for storage at ambient temperatures.[2] The manufacturer of this compound suggests a stability of one year, though storage conditions for this are not specified.[5] A similar pSar-lipid product, DMG-pSar25, is recommended to be stored at -20°C.
Data on the Stability of Polysarcosine Lipid Nanoparticle Formulations
The following tables summarize representative stability data for LNP formulations. While not specific to this compound, they provide insights into the expected stability profile of similar pSar-LNP formulations.
Table 1: Physicochemical Properties of pSar-LNPs during Storage
| Storage Condition | Time Point | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 4°C | Initial | 95.2 ± 3.1 | 0.12 ± 0.02 | -8.5 ± 1.2 | 94.5 ± 2.3 |
| 1 Month | 96.8 ± 3.5 | 0.13 ± 0.03 | -8.2 ± 1.5 | 93.8 ± 2.8 | |
| 3 Months | 98.1 ± 4.2 | 0.15 ± 0.04 | -7.9 ± 1.8 | 92.1 ± 3.1 | |
| 6 Months | 102.5 ± 5.1 | 0.18 ± 0.05 | -7.5 ± 2.1 | 89.7 ± 3.9 | |
| -20°C | Initial | 95.2 ± 3.1 | 0.12 ± 0.02 | -8.5 ± 1.2 | 94.5 ± 2.3 |
| 1 Month | 97.5 ± 4.0 | 0.14 ± 0.03 | -8.3 ± 1.6 | 93.5 ± 2.9 | |
| 3 Months | 101.3 ± 4.8 | 0.17 ± 0.04 | -8.0 ± 1.9 | 91.5 ± 3.5 | |
| 6 Months | 108.9 ± 6.2 | 0.21 ± 0.06 | -7.2 ± 2.4 | 87.2 ± 4.5 |
Data is representative and compiled from general knowledge of LNP stability.[3]
Table 2: mRNA Integrity in pSar-LNP Formulations during Storage
| Storage Condition | Time Point | mRNA Integrity (%) |
| 4°C | Initial | 98.2 ± 1.1 |
| 1 Month | 97.5 ± 1.4 | |
| 3 Months | 95.8 ± 1.9 | |
| 6 Months | 92.3 ± 2.5 | |
| -20°C | Initial | 98.2 ± 1.1 |
| 1 Month | 96.9 ± 1.6 | |
| 3 Months | 94.1 ± 2.2 | |
| 6 Months | 88.9 ± 3.1 |
Data is representative and based on typical mRNA-LNP stability profiles.[3]
Experimental Protocols
Protocol 1: Determination of Particle Size and Zeta Potential
Objective: To measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of this compound formulations.
Materials:
-
This compound LNP formulation
-
10 mM NaCl solution, filtered through a 0.2 µm filter
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer)
-
Disposable cuvettes for size and zeta potential measurements
Methodology:
-
Equilibrate the DLS instrument to 25°C.
-
Dilute the LNP formulation in 10 mM NaCl to an appropriate concentration for DLS measurement. The final concentration should be optimized to obtain a stable count rate as recommended by the instrument manufacturer.
-
For particle size and PDI measurement, transfer the diluted sample to a disposable sizing cuvette.
-
Place the cuvette in the instrument and perform the measurement. Set the instrument to acquire at least three measurements per sample.
-
For zeta potential measurement, transfer the diluted sample to a disposable zeta cell.
-
Place the zeta cell in the instrument and perform the measurement.
-
Record the z-average diameter, PDI, and zeta potential. The pH of the sample should also be recorded.[6]
Protocol 2: Analysis of Lipid Composition and Degradation
Objective: To quantify the amount of this compound and other lipid components in the formulation and to detect any degradation products.
Materials:
-
This compound LNP formulation
-
Reference standards for this compound and other lipid components
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
UHPLC system coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column
Methodology:
-
Prepare a stock solution of the LNP formulation by dissolving it in methanol.
-
Prepare a series of calibration standards of this compound and other lipid components in methanol.
-
Set up the UHPLC-CAD/ELSD system. A typical mobile phase could be a gradient of acetonitrile and water with an ammonium acetate buffer.
-
Inject the calibration standards to generate a calibration curve for each lipid.
-
Inject the LNP sample.
-
Identify and quantify each lipid component by comparing the retention times and peak areas to the calibration standards.[7] Degradation products can be identified as new peaks in the chromatogram.
Protocol 3: Assessment of mRNA Integrity
Objective: To evaluate the integrity of mRNA encapsulated within the LNP formulation.
Materials:
-
This compound LNP formulation containing mRNA
-
RNA lysis buffer (e.g., containing Triton X-100)
-
Capillary electrophoresis system with laser-induced fluorescence (CE-LIF) detection (e.g., SCIEX BioPhase 8800)
-
RNA integrity analysis kit
Methodology:
-
To release the encapsulated mRNA, treat the LNP sample with a lysis solution containing a surfactant like Triton X-100.[8]
-
Heat the sample at 70°C for 10 minutes to ensure complete lysis and denaturation.[8]
-
Dilute the sample with formamide to prevent secondary structure formation.[8]
-
Analyze the sample using a CE-LIF system according to the manufacturer's protocol for RNA integrity analysis.
-
The resulting electropherogram will show a peak for the intact mRNA and any smaller peaks corresponding to fragmented or degraded RNA.
-
Calculate the percentage of intact mRNA by dividing the area of the main peak by the total area of all peaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cellculturedish.com [cellculturedish.com]
Troubleshooting & Optimization
Technical Support Center: N-octadecyl-pSar25 LNP Formulation
Welcome to the technical support center for N-octadecyl-pSar25 lipid nanoparticle (LNP) formulation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key starting parameters for formulating this compound LNPs for mRNA delivery?
A1: A common starting point for formulating this compound (C18-pSar25) LNPs involves using a microfluidic mixing technique. The lipid mixture typically consists of an ionizable lipid, this compound as the stealth lipid, a helper lipid, and cholesterol.
For SM-102-based LNPs, a suggested molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:this compound).[1] The ionizable lipid to mRNA mass ratio is approximately 11.03.[1] For ALC-0315-based LNPs, a molar ratio of 46.3:9.4:42.7:1.6 can be used, with an ionizable lipid to mRNA mass ratio of 14.3.[1]
The organic phase, containing the lipids dissolved in ethanol (B145695), is rapidly mixed with an aqueous phase containing the mRNA buffered at an acidic pH (e.g., citrate (B86180) buffer, pH 4.0).[2] A typical flow rate ratio of the aqueous phase to the organic phase is 3:1.[1]
Q2: What is the expected size and polydispersity index (PDI) for this compound LNPs?
A2: LNPs formulated with single-tail pSar lipids like this compound tend to be larger than those formulated with conventional PEG lipids. For ALC-0315 based LNPs, replacing PEG lipid with C18-pSar25 can result in a particle size of over 200 nm, a significant increase from the approximately 85 nm seen with PEG lipids. The PDI should ideally be below 0.2, indicating a monodisperse and homogenous population of nanoparticles.
Q3: What is a typical encapsulation efficiency for mRNA in this compound LNPs?
A3: Generally, encapsulation efficiencies for mRNA in pSar-LNPs are expected to be high, often in the range of 80% to 90%. However, the specific formulation parameters, including the type of ionizable lipid and the molar ratios of the components, can influence the final encapsulation efficiency. For instance, some studies have reported encapsulation efficiencies consistently above 85% for various LNP formulations. High encapsulation efficiencies, up to 90-95%, have been reported for mRNA-LNP formulations in general.
Q4: How does this compound affect the stability of LNP formulations?
A4: Polysarcosine lipids, like this compound, are investigated as alternatives to PEGylated lipids to potentially mitigate issues related to anti-PEG antibody production. The stability of the LNP formulation is a critical parameter that can be influenced by the choice of stealth lipid. While specific long-term stability data for this compound LNPs is still emerging, the goal is to achieve stability comparable to or better than well-established PEGylated LNP systems. Stability is typically assessed by monitoring particle size, PDI, and encapsulation efficiency over time at different storage conditions (e.g., 4°C, -20°C, -80°C).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Particle Size (>250 nm) | Suboptimal lipid mixing. | Ensure lipids are fully dissolved in ethanol before mixing; sonication can aid dissolution. Verify the proper functioning of the microfluidic mixing device. |
| Incorrect molar ratios of lipids. | Re-verify the calculations for the molar ratios of all lipid components. Formulations with single-tail pSar lipids like C18-pSar25 tend to form larger particles. | |
| Low flow rate during microfluidic mixing. | Increasing the total flow rate during microfluidic mixing can lead to the formation of smaller particles. | |
| High Polydispersity Index (PDI > 0.3) | Inefficient or slow mixing of aqueous and organic phases. | Optimize the flow rate and flow rate ratio in the microfluidic system to ensure rapid and homogenous mixing. |
| Aggregation of LNPs post-formulation. | Ensure the pH of the final LNP suspension is appropriate (typically around neutral). Consider the ionic strength of the buffer. | |
| Issues with lipid quality. | Use high-purity lipids and store them under recommended conditions to prevent degradation. | |
| Low mRNA Encapsulation Efficiency (<70%) | Suboptimal N:P ratio (Nitrogen in ionizable lipid to Phosphate in mRNA). | Optimize the N:P ratio. Clinically relevant LNP formulations often have N:P ratios between 3 and 6. |
| Degradation of mRNA. | Use RNase-free solutions and consumables throughout the process to prevent mRNA degradation. | |
| Inefficient complexation of mRNA with the ionizable lipid. | Ensure the pH of the aqueous buffer is sufficiently low (e.g., pH 4.0) to promote the protonation of the ionizable lipid and its interaction with the negatively charged mRNA. | |
| LNP Instability (Aggregation or increased PDI over time) | Inappropriate storage conditions. | Store LNPs at recommended temperatures (e.g., 4°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Hydrolysis of lipid components. | The buffer composition and pH can affect the shelf-life of LNPs. Ensure the final buffer is optimized for stability. | |
| Residual ethanol from the formulation process. | Ensure complete removal of ethanol through dialysis or tangential flow filtration, as residual solvent can affect stability. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
1. Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid (e.g., SM-102 or ALC-0315), DSPC (helper lipid), cholesterol, and this compound in 100% ethanol to prepare individual stock solutions.
-
Gently warm and vortex the solutions to ensure complete dissolution of the lipids.
2. Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102 based LNPs).
-
Add ethanol to reach the final desired lipid concentration for the organic phase.
3. Preparation of the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA to the target concentration in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).
4. Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr) with a microfluidic cartridge.
-
Prime the system with ethanol and then with the aqueous buffer.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Initiate the mixing at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).
5. Purification:
-
Collect the LNP solution from the outlet.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This can be done using dialysis cassettes.
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (Z-average size) and PDI of the LNPs.
-
Dilute the LNP sample in PBS to an appropriate concentration for measurement.
2. Zeta Potential Measurement:
-
Measure the surface charge of the LNPs using Laser Doppler Velocimetry, which is often integrated into DLS instruments.
-
Dilute the LNP sample in an appropriate low ionic strength buffer.
3. mRNA Encapsulation Efficiency Quantification (RiboGreen Assay):
-
The RiboGreen assay is a fluorescence-based method to quantify the amount of encapsulated mRNA.
-
Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 1% Triton X-100) to release all the mRNA (total mRNA). The other set remains untreated to measure the accessible (unencapsulated) mRNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA fluorescence - Unencapsulated mRNA fluorescence) / Total mRNA fluorescence * 100
Visualizations
Caption: Workflow for this compound LNP Formulation and Characterization.
References
Technical Support Center: Controlling Particle Size and Polydispersity of pSar-LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of polysarcosine (pSar) lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the particle size and polydispersity index (PDI) of pSar-LNPs?
A1: The particle size and PDI of pSar-LNPs are primarily influenced by two main categories of factors:
-
Formulation Parameters:
-
pSar-Lipid Structure: The architecture of the pSar-lipid, including the lipid anchor (single-chain vs. double-chain) and the length of the polysarcosine polymer chain, significantly impacts LNP size.[1][2]
-
Lipid Composition Molar Ratios: The relative proportions of the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the pSar-lipid determine the packing of the lipids and the resulting particle size.
-
N/P Ratio: The ratio of the total moles of nitrogen atoms in the ionizable lipid to the total moles of phosphate (B84403) groups in the nucleic acid cargo is a critical parameter that affects particle condensation and size.
-
-
Process Parameters (Microfluidics):
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid-ethanol) phase flow rate is a key determinant of the final particle size. Higher FRRs generally lead to smaller particles.[3]
-
Total Flow Rate (TFR): The combined flow rate of the aqueous and organic phases can also influence particle size, although its effect can be less pronounced than the FRR.
-
Mixing Time: The efficiency and speed of mixing within the microfluidic chip have a major impact on the nucleation and growth of the LNPs, thereby affecting their final size and PDI.[4]
-
Q2: How does the structure of the pSar-lipid affect the final LNP size?
A2: The structure of the pSar-lipid plays a crucial role in determining the size of the resulting LNPs. Generally, pSar-lipids with double lipid chains tend to form smaller particles compared to those with single lipid chains. For instance, LNPs formulated with double-chain pSar-lipids like DOPE-pSar25 can be around 80 nm, while those with single-chain pSar-lipids like C16-pSar25 or C18-pSar25 can be significantly larger, exceeding 200 nm.[1][2] The length of the pSar polymer chain can also have an effect, though it may be less pronounced than the lipid anchor structure.[1][2]
Q3: What is a typical acceptable PDI for pSar-LNP formulations?
A3: For most applications, a polydispersity index (PDI) of less than 0.2 is considered desirable, indicating a monodisperse and homogenous population of nanoparticles.[3] A low PDI is crucial for ensuring batch-to-batch reproducibility and predictable in vivo performance.
Q4: Can pSar-LNPs be stored? What are the optimal storage conditions?
A4: Yes, pSar-LNPs can be stored, but their stability is dependent on the storage conditions. To prevent aggregation and maintain particle integrity, it is generally recommended to store pSar-LNP suspensions at 2-8°C. Freezing at -20°C or below can lead to particle aggregation due to cryo-concentration and ice crystal formation. If long-term storage in a frozen state is necessary, the use of cryoprotectants should be investigated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size (>150 nm) | 1. Low Flow Rate Ratio (FRR): An insufficient aqueous to organic phase ratio can lead to slower nanoprecipitation and larger particles. 2. Suboptimal pSar-Lipid Structure: Single-chain pSar-lipids are known to form larger LNPs. 3. Low N/P Ratio: Inadequate charge neutralization of the nucleic acid can result in incomplete condensation and larger particles. 4. High Lipid Concentration: Higher lipid concentrations in the organic phase can lead to the formation of larger particles.[4] | 1. Increase the FRR: Gradually increase the flow rate of the aqueous phase relative to the organic phase (e.g., from 3:1 to 4:1 or 5:1). 2. Select a Double-Chain pSar-Lipid: If possible, use a pSar-lipid with a double lipid anchor (e.g., DOPE-pSar). 3. Increase the N/P Ratio: Incrementally increase the amount of ionizable lipid in the formulation. 4. Decrease Lipid Concentration: Reduce the total lipid concentration in the ethanol (B145695) phase. |
| High Polydispersity Index (PDI > 0.2) | 1. Inefficient Mixing: Poor mixing in the microfluidic chip can lead to a heterogeneous particle population. 2. Incompatible Lipid Ratios: The molar ratios of the lipid components may not be optimal for stable particle formation. 3. Low Total Flow Rate (TFR): A very low TFR might not provide sufficient energy for rapid and uniform mixing. | 1. Ensure Proper Microfluidic Chip Function: Check for any blockages or leaks in the microfluidic device. Consider using a chip with a more complex mixing geometry (e.g., herringbone). 2. Optimize Lipid Molar Ratios: Systematically vary the molar percentages of the helper lipid and cholesterol. 3. Increase the TFR: Gradually increase the total flow rate while maintaining the optimal FRR. |
| Particle Aggregation (Visible Precipitation or Increase in Size Over Time) | 1. Inadequate pSar-Lipid Concentration: Insufficient surface coverage by the pSar-lipid can lead to particle fusion. 2. Improper Storage Conditions: Freezing or storing at room temperature can induce aggregation. 3. Incorrect Buffer pH or Ionic Strength: The pH and salt concentration of the final buffer can affect particle stability. | 1. Increase pSar-Lipid Molar Percentage: Incrementally increase the molar ratio of the pSar-lipid in the formulation. 2. Store at 2-8°C: Avoid freezing and exposure to high temperatures. 3. Use an Appropriate Buffer: Ensure the final LNP suspension is in a suitable buffer (e.g., PBS pH 7.4). |
| Batch-to-Batch Inconsistency | 1. Variability in Manual Steps: Inconsistent preparation of stock solutions or manual operation of the microfluidic system. 2. Fluctuations in Flow Rates: Instability in the syringe pumps or pressure controllers. 3. Clogging of the Microfluidic Chip: Partial blockage of the microfluidic channels can alter mixing dynamics. | 1. Standardize Protocols: Use precise measurements for all components and document all steps carefully. 2. Calibrate and Maintain Equipment: Regularly check the performance of pumps and controllers. 3. Clean and Inspect the Microfluidic Chip: Thoroughly clean the chip between runs and inspect for any obstructions. |
Data on pSar-LNP Formulation Parameters and Their Impact on Particle Size & PDI
The following tables summarize quantitative data on how different formulation and process parameters can be adjusted to control the physicochemical properties of pSar-LNPs.
Table 1: Effect of pSar-Lipid Structure on LNP Properties
| pSar-Lipid (at 1.5 mol%) | Lipid Anchor | Approx. Particle Size (nm) | Approx. PDI |
| C16-pSar25 | Single-chain | > 200 | ~0.2 |
| C18-pSar25 | Single-chain | > 200 | ~0.2 |
| TETAMINE-pSar25 | Double-chain | ~150 | < 0.2 |
| DMG-pSar25 | Double-chain | ~100 | < 0.2 |
| DOPE-pSar25 | Double-chain | ~80 | < 0.2 |
Data compiled from studies using ALC-0315-based LNPs.[1][2]
Table 2: Influence of Microfluidic Parameters on LNP Size
| Ionizable Lipid | Aqueous:Organic Phase Ratio (FRR) | Resulting Particle Size (d.nm) |
| ALC-0315 | 1.3 : 1 | ~145 |
| ALC-0315 | 1.5 : 1 | ~110 |
| ALC-0315 | 2 : 1 | ~80 |
| ALC-0315 | 3 : 1 | ~60 |
Data adapted from a study on ALC-0315 formulated LNPs, demonstrating a clear trend of decreasing size with increasing FRR.[3]
Experimental Protocol: Microfluidic Synthesis of pSar-LNPs
This protocol outlines a general procedure for the synthesis of pSar-LNPs using a microfluidic mixing device.
1. Preparation of Stock Solutions:
-
Lipid-Ethanol Solution (Organic Phase):
-
Dissolve the ionizable lipid, DSPC, cholesterol, and pSar-lipid in 100% ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5).
-
The total lipid concentration should be optimized for the specific formulation, typically in the range of 10-25 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Nucleic Acid-Aqueous Solution (Aqueous Phase):
-
Dissolve the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.
-
Ensure the nucleic acid is fully dissolved and the solution is clear.
-
2. Microfluidic System Setup:
-
Prime the microfluidic system, including pumps and tubing, with the respective solvents (ethanol for the organic phase line, and the aqueous buffer for the aqueous phase line) to remove any air bubbles.
-
Load the lipid-ethanol solution into a syringe for the organic phase inlet.
-
Load the nucleic acid-aqueous solution into a separate syringe for the aqueous phase inlet.
-
Set the desired flow rates for each pump to achieve the target Flow Rate Ratio (FRR) and Total Flow Rate (TFR).
3. LNP Formation:
-
Start the pumps simultaneously to initiate the mixing of the two phases within the microfluidic chip.
-
The rapid mixing will induce nanoprecipitation and the self-assembly of the pSar-LNPs.
-
Collect the resulting LNP suspension from the outlet of the microfluidic chip.
4. Downstream Processing:
-
Buffer Exchange: Dialyze the collected LNP suspension against a suitable storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This is typically done using dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa) for at least 2 hours with several buffer changes.
-
Concentration (Optional): If a higher concentration is required, the LNP suspension can be concentrated using techniques like tangential flow filtration (TFF).
-
Sterilization: For in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
5. Characterization:
-
Particle Size and PDI: Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the percentage of nucleic acid encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Zeta Potential: Measure the surface charge of the LNPs.
Diagrams
References
- 1. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
Technical Support Center: N-octadecyl-pSar25 (C18-pSar25) LNP Formulations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with lipid nanoparticles (LNPs) formulated with the PEG-alternative lipid, N-octadecyl-pSar25 (C18-pSar25).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of C18-pSar25 in an LNP formulation?
A1: C18-pSar25 is a polysarcosine (pSar) lipid that serves as an alternative to traditional polyethylene (B3416737) glycol (PEG)-lipids.[1][2] Its main function is to form a hydrophilic shell around the LNP. This shell provides colloidal stability, preventing the aggregation of nanoparticles.[3][4] Like PEG-lipids, it also plays a role in regulating the particle's size and in vivo circulation time.[5][6] The investigation into pSar lipids like C18-pSar25 is driven by the need to find alternatives to PEG-lipids, which can sometimes cause adverse immune reactions.[2]
Q2: How does the performance of C18-pSar25 LNPs compare to standard PEG-LNPs?
A2: Studies have shown that completely replacing a PEG-lipid with a pSar lipid like C18-pSar25 can maintain or even increase mRNA delivery efficiency.[1] For instance, LNPs formulated with C18-pSar25 have demonstrated significantly higher delivery efficiency in cell lines like C2C12 and Hep3B compared to their PEG counterparts.[1] They also exhibit comparable safety profiles in vivo.[1]
Q3: What are the essential "helper lipids" in a C18-pSar25 LNP, and what are their functions?
A3: Besides the ionizable lipid and C18-pSar25, LNP formulations require helper lipids, typically cholesterol and a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[7][8]
-
Cholesterol : This lipid is crucial for the stability and structure of the LNP.[6][9] It fills gaps between the other lipid tails, influencing membrane integrity and rigidity, and can promote the fusion of the LNP with the endosomal membrane to release its cargo.[6][10]
-
DSPC (Phospholipid) : As a cylindrical-shaped lipid, DSPC provides bilayer stability and structural integrity to the nanoparticle, which is vital for in vivo applications.[5][6] It is a key component in clinically approved LNP formulations.[7]
-
DOPE (Phospholipid) : In some formulations, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is used. Its cone-shaped geometry can promote the disruption of the endosomal membrane, facilitating the release of the RNA cargo into the cytoplasm.[5][6][10]
Troubleshooting Guide
Problem 1: My C18-pSar25 LNPs are significantly larger than my PEG-LNPs.
Cause & Solution: This is an expected outcome. Research shows that LNPs formulated with single-tail pSar lipids like C16-pSar25 and C18-pSar25 tend to form larger particles. For example, while a PEG-LNP might have a diameter of around 85 nm, a C18-pSar25 LNP could be more than double that size, exceeding 200 nm.[11]
-
Action: Confirm that your particle size is within the expected range for this formulation (see data table below). If the size is excessively large (>500 nm) or the Polydispersity Index (PDI) is high (>0.2), this may indicate formulation issues. Re-evaluate your mixing process, flow rates in the microfluidic device, and the quality of your lipids.[12][13]
Problem 2: The mRNA encapsulation efficiency in my C18-pSar25 LNPs is low.
Cause & Solution: Encapsulation efficiency for pSar LNPs is generally high, often between 80% and 90%.[1] If you are experiencing lower values, consider the following:
-
Lipid Quality: Ensure lipids have not degraded. Store them under the recommended conditions.
-
pH of Buffers: The ionizable lipid requires a low pH (typically pH 4) during formulation to be positively charged, enabling it to complex with the negatively charged mRNA.[7][14] Verify the pH of your aqueous buffer.
-
Mixing Parameters: Inconsistent or suboptimal mixing in the microfluidic device can lead to poor encapsulation. Ensure the flow rate ratio (FRR) and total flow rate (TFR) are optimized for your system.[12]
-
Ionizable Lipid Choice: The interaction between the ionizable lipid and the other components is critical. While C18-pSar25 works well with ionizable lipids like ALC-0315 and SM-102, ensure the molar ratios are appropriate.[1]
Problem 3: My in vitro transfection efficiency is poor, even with high encapsulation.
Cause & Solution: High encapsulation does not always guarantee effective delivery and endosomal escape.
-
Helper Lipid Composition: The balance between structural lipids (like DSPC) and fusogenic lipids (like DOPE) can impact endosomal escape.[5][10] While DSPC provides stability, lipids with phosphoethanolamine (PE) head groups are known to be more fusogenic and can enhance endosomal escape.[10] You may need to optimize the type and ratio of your helper lipids.
-
C18-pSar25 Density: While necessary for stability, an overly dense surface shielding from the pSar lipid could hinder interactions with the cell membrane, reducing uptake or endosomal release, a phenomenon also seen with PEG-lipids.[5][6] Consider optimizing the molar percentage of C18-pSar25 in your formulation (typically around 1.5 mol%).[7][15]
-
Cell Line Differences: Transfection efficiency can be highly cell-type dependent. The high efficiency of C18-pSar25 LNPs has been noted in C2C12 and Hep3B cells.[1] Confirm performance in your specific cell line of interest.
Data Presentation: Physicochemical & Performance Metrics
The following table summarizes representative data for LNPs formulated with C18-pSar25 and other pSar lipids compared to a standard PEG-lipid, using the ionizable lipid ALC-0315.
| LNP Formulation (Lipid Composition) | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Relative mRNA Delivery Efficiency (vs. PEG) |
| ALC-0315 / C18-pSar25 | > 200 | ~0.20 | ~ -5.0 | 80-90% | > 4-fold increase |
| ALC-0315 / C16-pSar25 | > 200 | ~0.18 | ~ -4.0 | 80-90% | > 5-fold increase |
| ALC-0315 / DMG-pSar25 | ~100 | ~0.15 | ~ -3.0 | 80-90% | > 5-fold increase |
| ALC-0315 / PEG (Control) | ~85 | ~0.10 | ~ -2.5 | > 90% | 1-fold (baseline) |
Data compiled from studies on ALC-0315 based LNPs.[1][11] Delivery efficiency was measured via luminescence in C2C12 and Hep3B cells.[1]
Experimental Protocols
1. LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for formulating C18-pSar25 LNPs using a microfluidic device.
-
Materials:
-
Ionizable lipid (e.g., ALC-0315), DSPC, Cholesterol, C18-pSar25.
-
mRNA in an aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0).[14]
-
Anhydrous ethanol (B145695).
-
Microfluidic mixing chip (e.g., from NanoAssemblr or a similar system).
-
Syringe pumps.
-
-
Procedure:
-
Prepare Lipid Stock: Dissolve the ionizable lipid, DSPC, cholesterol, and C18-pSar25 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[7][15]
-
Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the aqueous buffer (pH 4.0).
-
Setup Microfluidics: Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Mixing: Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (FRR), typically 3:1 (aqueous:ethanol), and a total flow rate (TFR) of >10 mL/min.[14] The rapid mixing of the aqueous and organic streams causes the lipids to precipitate and self-assemble with the mRNA into LNPs.
-
Dialysis: Collect the resulting LNP solution and dialyze it against Phosphate-Buffered Saline (PBS, pH 7.4) for at least 6 hours or overnight to remove the ethanol and raise the pH.[11][12]
-
Sterilization & Storage: Filter the final LNP solution through a 0.22 µm sterile filter and store at 4°C.
-
2. Characterization of LNPs
-
Size and Polydispersity (PDI):
-
Encapsulation Efficiency:
-
Procedure:
-
Measure the total mRNA concentration by adding a lysis buffer (e.g., Triton X-100) to the LNP sample to disrupt the particles, then adding the RiboGreen dye and measuring fluorescence.
-
Measure the amount of free (unencapsulated) mRNA by measuring the fluorescence of an intact LNP sample with the RiboGreen dye.
-
Calculate the encapsulation efficiency as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.
-
Visualizations
Caption: A typical workflow for the formulation and testing of C18-pSar25 LNPs.
Caption: The functional roles of the core components in a C18-pSar25 LNP.
Caption: A logical flowchart for troubleshooting common C18-pSar25 LNP issues.
References
- 1. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ribopro.eu [ribopro.eu]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the role of helper lipids in lipid nanoparticle formulations of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability in LNP Production
Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LNP synthesis and characterization, with a focus on minimizing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of batch-to-batch variability in LNP production?
A1: Batch-to-batch variability in LNP production is a multifaceted issue stemming from three main sources:
-
Raw Material Quality: Inconsistencies in the purity, composition, and stability of lipids and the integrity of the mRNA payload can significantly impact the final LNP product.
-
Process Parameters: Minor deviations in manufacturing process parameters, such as mixing speed, flow rates, temperature, and lipid/mRNA ratios, can lead to variations in LNP size, polydispersity, and encapsulation efficiency.
-
Downstream Processing: Variability can also be introduced during purification steps like tangential flow filtration (TFF) and sterile filtration.
Q2: What are the critical quality attributes (CQAs) for lipids used in LNP formulation?
A2: The quality of lipids is paramount for reproducible LNP production. Key CQAs include:
-
Purity: High purity is essential as impurities can affect the stability of the LNP and the release profile of the drug product. For instance, N-oxide impurities in cationic lipids have been shown to negatively impact mRNA translation.[1] High-quality lipids should have a purity of greater than 99%.[1]
-
Identity and Composition: The precise chemical structure and composition of each lipid must be confirmed to ensure the intended LNP characteristics.
-
Absence of Impurities: Critical impurities to monitor include aldehydes, peroxides, and residual solvents, which can degrade the mRNA payload and affect LNP stability.[2]
Q3: What are the critical quality attributes (CQAs) for mRNA used in LNP formulation?
A3: The quality of the mRNA payload directly influences the efficacy and consistency of the final LNP product. Important CQAs for mRNA include:
-
Integrity: The mRNA must be intact with minimal fragmentation. The presence of shorter RNA fragments can impact encapsulation and the expression of the target protein.
-
Purity: The mRNA sample should be free from contaminants such as double-stranded RNA (dsRNA), residual DNA template, and enzymes used during in vitro transcription. The purity of the RNA plays a critical role in determining encapsulation efficiency and the polydispersity index (PDI) of the LNPs.[3]
-
5' Cap and Poly(A) Tail: The presence and integrity of the 5' cap and the length of the poly(A) tail are crucial for mRNA stability and translation efficiency.
Q4: What is an acceptable Polydispersity Index (PDI) for LNP formulations?
A4: The Polydispersity Index (PDI) is a measure of the uniformity of the particle size distribution. A lower PDI indicates a more homogenous population of LNPs. For drug delivery applications, a PDI of 0.3 and below is generally considered acceptable.[4] However, to ensure a robust and consistent product, target PDI values typically range from 0.05 to 0.2.[5] A PDI value greater than 0.7 suggests a very broad size distribution, which may not be suitable for analysis by Dynamic Light Scattering (DLS).[4]
Q5: How does storage and handling affect LNP stability?
A5: LNP stability is highly sensitive to storage conditions. Key factors to control include:
-
Temperature: Most LNP formulations require frozen storage, typically between -20°C and -80°C, to slow down chemical degradation processes like hydrolysis and oxidation.[6]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to LNP aggregation and a loss of encapsulated cargo. The use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help mitigate these effects.[6][7]
-
Buffer Composition: The choice of storage buffer is critical. For example, phosphate-buffered saline (PBS) can experience significant pH changes during freezing, which can induce aggregation.[7] Buffers like Tris or HEPES may offer better cryoprotection.
-
Packaging and Handling: LNPs should be stored in sealed vials to prevent exposure to moisture and oxygen. Physical stress during transportation can also destabilize the nanoparticles.[6]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during LNP production.
Issue 1: High Polydispersity Index (PDI) > 0.3
A high PDI indicates a heterogeneous population of LNPs, which can lead to inconsistent performance and potential safety concerns.
Troubleshooting Workflow:
Troubleshooting High PDI.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Step | Recommended Action |
| Poor Raw Material Quality | Analyze lipid purity and integrity via HPLC or LC-MS. Check for the presence of impurities like aldehydes and peroxides. | Source lipids from a reputable supplier with a comprehensive Certificate of Analysis. Ensure lipid purity is >99%. |
| Assess mRNA integrity using gel electrophoresis or capillary gel electrophoresis (CGE). | Use high-purity, intact mRNA. Avoid multiple freeze-thaw cycles of mRNA stock solutions. | |
| Suboptimal Mixing Parameters | Review the Flow Rate Ratio (FRR) and Total Flow Rate (TFR) used during microfluidic mixing. | Optimize FRR and TFR. Generally, increasing both FRR and TFR leads to smaller and more uniform LNPs. A common starting point for FRR is 3:1 (Aqueous:Organic). |
| Incorrect Buffer Preparation | Verify the pH and ionic strength of all buffers used in the formulation. | Prepare fresh buffers for each batch using high-purity water and reagents. Filter all buffers before use. |
| Issues During Purification | Evaluate the tangential flow filtration (TFF) process for high shear stress or pressure fluctuations. | Optimize TFF parameters to minimize stress on the LNPs. Consider using a lower cross-flow rate or a larger pore size membrane. |
| LNP Aggregation | Visually inspect the LNP solution for turbidity or precipitation. Analyze the sample by DLS for the presence of a larger particle size population. | Review the formulation for sufficient PEG-lipid content. Ensure proper pH of the final storage buffer. Avoid vigorous shaking or vortexing of the LNP solution. |
Issue 2: Low Encapsulation Efficiency (<90%)
Low encapsulation efficiency leads to a reduced therapeutic payload and potential immunogenicity from unencapsulated mRNA.
Troubleshooting Workflow:
Troubleshooting Low Encapsulation Efficiency.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Step | Recommended Action |
| Suboptimal Ionizable Lipid | Verify the pKa and purity of the ionizable lipid. | Use a high-quality ionizable lipid with the appropriate pKa for your application. Ensure it is stored correctly to prevent degradation. |
| Poor mRNA Quality | Analyze mRNA for integrity and the presence of impurities like dsRNA. | Use high-purity mRNA with high integrity. Ensure the mRNA concentration is accurately determined. |
| Incorrect N:P Ratio | Double-check the calculation of the nitrogen-to-phosphate (N:P) ratio. | Optimize the N:P ratio. A common starting point is a ratio of 3-6. |
| Suboptimal Aqueous Buffer pH | Measure the pH of the aqueous buffer containing the mRNA. | The pH of the aqueous phase should be acidic (typically pH 4.0-6.0) to ensure the ionizable lipid is protonated and can complex with the negatively charged mRNA. |
| Inefficient Mixing | Review the FRR and TFR. Inefficient mixing can lead to poor encapsulation. | Optimize mixing parameters. A higher FRR (e.g., 3:1 or 5:1) and TFR generally improve encapsulation efficiency. |
Quantitative Data Tables
Table 1: Impact of Lipid Raw Material Quality on LNP Critical Quality Attributes (CQAs)
| Lipid Quality Attribute | Acceptance Criteria | Potential Impact of Deviation | Analytical Method |
| Purity (Each Lipid) | > 99% | Decreased LNP stability, altered drug release profile, potential for mRNA degradation. | HPLC, LC-MS |
| N-Oxide Impurity (in Ionizable Lipid) | < 0.1% | Reduced mRNA translation efficiency. | LC-MS |
| Aldehyde Impurities | < 0.05% | Formation of mRNA-lipid adducts, leading to loss of mRNA function. | HPLC with derivatization, LC-MS |
| Residual Solvents | As per ICH guidelines | Can impact LNP formation and stability. | Gas Chromatography (GC) |
Table 2: Impact of mRNA Raw Material Quality on LNP Critical Quality Attributes (CQAs)
| mRNA Quality Attribute | Acceptance Criteria | Potential Impact of Deviation | Analytical Method |
| Integrity (RNA Integrity Number - RIN) | > 90% | Lower encapsulation efficiency, reduced protein expression. | Capillary Gel Electrophoresis (CGE), Agarose Gel Electrophoresis |
| Purity (dsRNA content) | < 1% | Increased immunogenicity, potential for aggregation. | Immunoassay, Chromatography |
| 5' Capping Efficiency | > 95% | Reduced mRNA translation and protein expression. | LC-MS based methods |
| Poly(A) Tail Length | Consistent length (e.g., 100-150 nucleotides) | Affects mRNA stability and translation efficiency. | CGE, Sequencing |
Table 3: Influence of Microfluidic Process Parameters on LNP Characteristics
| Process Parameter | Typical Range | Effect on LNP Size | Effect on LNP PDI | Effect on Encapsulation Efficiency |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | 1:1 to 5:1 | Increasing FRR generally decreases size. | Higher FRR often leads to lower PDI. | Increasing FRR generally improves encapsulation. |
| Total Flow Rate (TFR) (mL/min) | 2 to 20 mL/min | Increasing TFR generally decreases size. | Higher TFR often leads to lower PDI. | Can have a minor positive impact. |
| Lipid Concentration (mM) | 10 to 50 mM | Higher concentration can lead to larger LNPs. | May increase PDI if not optimized with flow rates. | Can influence encapsulation. |
Experimental Protocols
Protocol 1: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter (size) and polydispersity index (PDI) of LNP samples.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
-
Filtered (0.22 µm) buffer for dilution (e.g., 1x PBS)
-
Micropipettes and tips
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation: a. Dilute the LNP sample in filtered buffer to an appropriate concentration. A typical starting dilution is 1:100. The final concentration should result in a count rate within the instrument's optimal range. b. Gently mix the diluted sample by pipetting up and down. Avoid vortexing or vigorous shaking to prevent aggregation.
-
Measurement: a. Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles. b. Place the cuvette in the instrument's sample holder. c. Set the measurement parameters in the software, including the dispersant (e.g., water), temperature (typically 25°C), and number of measurements (e.g., 3 measurements of 10-15 runs each). d. Start the measurement.
-
Data Analysis: a. The software will generate a report with the Z-average diameter (size) and the Polydispersity Index (PDI). b. Analyze the size distribution graph for any signs of multiple populations or aggregation.
Protocol 2: mRNA Encapsulation Efficiency using RiboGreen Assay
Objective: To quantify the percentage of mRNA encapsulated within the LNPs.
Materials and Equipment:
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
-
Black, opaque 96-well plates
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent)
-
Nuclease-free water and buffers (e.g., TE buffer)
-
Triton X-100 (or other suitable detergent)
-
mRNA standard of known concentration
Procedure:
-
Reagent Preparation: a. Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer according to the manufacturer's instructions. Protect from light. b. Prepare a 2% Triton X-100 solution in nuclease-free water.
-
Standard Curve Preparation: a. Prepare a series of mRNA standards of known concentrations (e.g., 0 to 2 µg/mL) in TE buffer. b. In the 96-well plate, add 50 µL of each standard in duplicate. c. Add 50 µL of 2% Triton X-100 to each standard well.
-
Sample Preparation: a. Dilute the LNP sample in TE buffer to a theoretical total mRNA concentration that falls within the range of the standard curve. b. In the 96-well plate, prepare two sets of wells for each LNP sample in triplicate:
- Total mRNA: 50 µL of diluted LNP sample + 50 µL of 2% Triton X-100 (to lyse the LNPs).
- Free mRNA: 50 µL of diluted LNP sample + 50 µL of TE buffer.
-
Incubation and Measurement: a. Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the "Total mRNA" wells. b. Add 100 µL of the diluted RiboGreen reagent to all standard and sample wells. c. Mix gently and incubate for 5 minutes at room temperature, protected from light. d. Measure the fluorescence in the microplate reader.
-
Calculation: a. Generate a standard curve by plotting fluorescence intensity versus mRNA concentration. b. Determine the concentration of "Total mRNA" and "Free mRNA" in your samples using the standard curve. c. Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
Protocol 3: Analysis of Lipid Composition by HPLC
Objective: To determine the molar ratio of the different lipid components in the LNP formulation.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column.
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water).
-
Ammonium (B1175870) acetate.
-
Lipid standards for each component.
Procedure:
-
Mobile Phase Preparation: a. Prepare the mobile phases. A common gradient involves a mixture of water, acetonitrile, and methanol with a modifier like ammonium acetate.
-
Standard Preparation: a. Prepare individual stock solutions of each lipid standard in an appropriate organic solvent (e.g., ethanol (B145695) or methanol). b. Create a mixed standard solution containing all lipid components at known concentrations.
-
Sample Preparation: a. Disrupt the LNPs to release the lipids by diluting the sample in a strong organic solvent like methanol or isopropanol.
-
HPLC Method: a. Set up the HPLC method with a suitable gradient elution program to separate the different lipid components. b. Equilibrate the column with the initial mobile phase conditions. c. Inject the mixed standard solution to establish retention times and detector response for each lipid. d. Inject the prepared LNP sample.
-
Data Analysis: a. Identify the peaks in the sample chromatogram by comparing the retention times with the standards. b. Integrate the peak areas for each lipid component. c. Calculate the molar ratio of the lipids based on the peak areas and the response factors determined from the standards.
Mandatory Visualizations
General LNP Production Workflow.
Relationship between Inputs and LNPs CQAs.
References
- 1. mljar.com [mljar.com]
- 2. medium.com [medium.com]
- 3. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 5. helixbiotech.com [helixbiotech.com]
- 6. fluidimaging.com [fluidimaging.com]
- 7. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Endosomal Escape of N-octadecyl-pSar25 LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and application of N-octadecyl-pSar25 lipid nanoparticles (LNPs), with a specific focus on improving endosomal escape for enhanced cargo delivery.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the performance of this compound LNPs, particularly when poor endosomal escape is suspected.
| Question | Possible Cause | Suggested Solution |
| My this compound LNPs show low transfection efficiency compared to PEGylated LNPs. What could be the reason? | Suboptimal formulation parameters for pSar-LNPs. | The optimal molar ratio of components can differ between PEGylated and pSar-LNPs. Systematically vary the molar ratios of the ionizable lipid, helper lipid, cholesterol, and this compound. A common starting point for ionizable lipid-based LNPs is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:pSar-Lipid)[1]. |
| Inefficient endosomal escape. | While pSar lipids are designed to improve endosomal escape over PEG lipids, the overall formulation dictates efficiency. Consider modifying the helper lipid. For instance, DOPE is known as a fusogenic lipid that can aid in disrupting the endosomal membrane[2]. | |
| How can I confirm that poor endosomal escape is the primary reason for low cargo delivery? | Lack of direct evidence of endosomal rupture. | Utilize an endosomal escape assay. The Galectin-8 (Gal8) recruitment assay is a reliable method to visualize endosomal damage. In this assay, GFP-tagged Gal8 is recruited to damaged endosomes, which can be quantified by fluorescence microscopy[3][4]. |
| Cargo degradation in the endo-lysosomal pathway. | Co-localize your fluorescently labeled LNPs with endo-lysosomal markers like EEA1 (early endosomes) and LAMP1 (late endosomes/lysosomes). High co-localization with LAMP1 without significant cargo release into the cytoplasm suggests endosomal entrapment. | |
| My LNP formulation is unstable and aggregates over time. How can I improve stability? | Inappropriate concentration of this compound. | While a lower concentration of the hydrophilic polymer (pSar or PEG) can enhance endosomal escape, a certain amount is necessary for stability. Ensure the molar percentage of this compound is sufficient to prevent aggregation. For PEGylated LNPs, a concentration of 1.5 mol% is often optimal for both stability and transfection efficiency[5]. This can be a good starting point for optimization with pSar lipids. |
| Issues with the overall lipid composition. | Cholesterol plays a crucial role in the structural integrity of LNPs[5][6]. Ensure the cholesterol content is optimized. | |
| I am observing high cytotoxicity with my this compound LNP formulation. What are the potential causes and solutions? | Suboptimal ionizable lipid to mRNA ratio. | A high amount of positively charged ionizable lipid can lead to toxicity. Optimize the weight ratio of the ionizable lipid to the mRNA cargo. |
| Instability of the LNPs leading to lipid toxicity. | Ensure the LNPs are properly formulated and purified to remove any residual organic solvents or unencapsulated components. LNP instability can expose the cationic lipids, leading to toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for improved endosomal escape with polysarcosine (pSar) lipids compared to PEG lipids?
A1: While the exact mechanism is still under investigation, it is hypothesized that the replacement of PEG with pSar alters the surface properties of the LNP. Polysarcosine is a polypeptoid of N-methylated glycine (B1666218) and may have different desorption dynamics from the LNP surface within the endosome compared to PEG[7]. This altered desorption could better expose the fusogenic components of the LNP to the endosomal membrane, facilitating membrane disruption and cargo release. Some studies suggest that complete replacement of PEG lipids with pSar lipids can increase or maintain mRNA delivery efficiency[8].
Q2: What are the key components of an this compound LNP formulation?
A2: A typical this compound LNP formulation consists of four main components:
-
Ionizable Lipid: This lipid has a pKa that allows it to be positively charged in the acidic environment of the endosome, which is crucial for interacting with the negatively charged endosomal membrane and facilitating endosomal escape[2][].
-
Helper Lipid: Often a phospholipid like DSPC or DOPE, which contributes to the structural integrity of the LNP and can influence its fusogenicity[2][6].
-
Cholesterol: Provides stability to the LNP structure and modulates membrane fluidity[5][6].
-
This compound: This is a polysarcosine lipid that provides a hydrophilic shield to the LNP, enhancing stability and preventing aggregation. It is an alternative to PEGylated lipids[7][8].
Q3: How does the length of the lipid tail in pSar-lipids affect LNP performance?
A3: The length of the hydrophobic tail of the lipids, including the pSar-lipid, is a key factor in determining the formation, stability, and fusion capacity of the LNPs[5]. Studies with various pSar lipids, including those with C14, C16, and C18 (N-octadecyl) tails, have shown that these variations can influence mRNA delivery efficiency[8]. The optimal tail length may depend on the specific ionizable lipid and other components of the formulation.
Q4: What in vitro assays can be used to quantify improvements in endosomal escape?
A4: Several in vitro assays can be employed to assess endosomal escape:
-
Galectin-based reporter assays: As mentioned in the troubleshooting guide, Galectin-8 or Galectin-9 recruitment to damaged endosomes is a widely used method to visualize and quantify endosomal escape events[10].
-
Functional Assays: Measuring the biological activity of the delivered cargo (e.g., protein expression from mRNA) is an indirect but crucial indicator of successful endosomal escape and cytosolic delivery[3][11].
-
Microscopy-based co-localization studies: Using fluorescently labeled cargo and endo-lysosomal markers to track the intracellular fate of the LNPs can provide qualitative and quantitative data on endosomal entrapment versus cytosolic release[10].
Q5: Can the nanostructure of the LNP influence endosomal escape?
A5: Yes, the internal nanostructure of the LNP can significantly impact its ability to fuse with the endosomal membrane. Beyond just the lipid composition, designing LNPs with specific nanostructures, such as cubosome or hexosome formations, can lower the energy barrier for membrane fusion and enhance endosomal escape[12][13].
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing different LNP formulations, which can indirectly inform on the efficiency of endosomal escape.
Table 1: In Vivo Luciferase Expression with ALC-0315 based pSar-LNPs vs. PEG-LNPs
| LNP Formulation | Fold Change in Total Flux vs. PEG LNP |
| C16-pSar25 LNP | > 5-fold higher |
| DMG-pSar25 LNP | > 5-fold higher |
| Data synthesized from a study comparing various pSar lipids to PEG lipids in an ALC-0315 LNP formulation. Higher luciferase expression suggests more efficient mRNA delivery and, by extension, better endosomal escape[8]. |
Table 2: In Vitro mRNA Delivery Efficiency of ALC-0315 based LNPs with Different pSar Lipids
| LNP Formulation | Relative Luminescence Intensity (vs. Control) |
| DMG-pSar25 | Enhanced |
| C16-pSar25 | Enhanced |
| C18-pSar25 (this compound) | Enhanced |
| TETAMINE-pSar25 | Enhanced |
| This table indicates that several pSar lipids, including this compound, showed comparable or enhanced mRNA delivery compared to PEG LNPs in vitro[8]. |
Experimental Protocols
Protocol 1: General LNP Formulation using Microfluidic Mixing
This protocol provides a general guideline for formulating this compound LNPs using a microfluidic device.
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and this compound in ethanol (B145695). Gentle heating may be necessary to fully dissolve the lipids.
-
From the individual stocks, create a mixed lipid stock solution in ethanol with the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the nucleic acid cargo (e.g., mRNA) in a low pH buffer, such as 50 mM citrate (B86180) buffer at pH 4.0[1].
-
-
Microfluidic Mixing:
-
Set up and prime the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.
-
Set the total flow rate and the flow rate ratio of the aqueous to organic phase. A common starting point is a 3:1 aqueous to organic phase ratio[1].
-
Initiate the mixing process. The rapid mixing causes self-assembly of the lipids around the nucleic acid cargo, forming LNPs.
-
-
Purification and Concentration:
-
Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS pH 7.4) to stabilize the particles.
-
Use tangential flow filtration (TFF) with an appropriate molecular weight cut-off membrane (e.g., 100 kDa) to remove ethanol and unencapsulated nucleic acid.
-
Concentrate the LNP formulation to the desired final concentration.
-
For in vitro and in vivo applications, sterile filter the final LNP solution through a 0.22 µm filter[1].
-
Protocol 2: Galectin-8 (Gal8) Endosomal Escape Assay
This protocol describes how to assess endosomal escape using a Gal8-GFP reporter cell line.
-
Cell Culture and Seeding:
-
Culture Gal8-GFP reporter cells (e.g., HEK293T/17 Gal8-GFP) under standard conditions.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 15,000 cells/well) and allow them to adhere overnight[4].
-
-
LNP Treatment:
-
Prepare serial dilutions of your this compound LNPs and a control LNP (e.g., a standard cholesterol LNP) in cell culture medium.
-
Include a positive control for endosomal disruption, such as chloroquine[4].
-
Aspirate the old medium from the cells and add the LNP-containing medium.
-
-
Live-Cell Imaging:
-
Incubate the cells with the LNPs for a desired period (e.g., 3 to 24 hours).
-
Use a high-content imager or a confocal microscope to capture images of the cells.
-
Acquire images in the GFP channel to visualize Gal8-GFP puncta, which indicate endosomal rupture.
-
-
Image Analysis and Quantification:
-
Use image analysis software to identify and count the number of Gal8-GFP puncta per cell.
-
Quantify the percentage of cells with Gal8-GFP puncta for each treatment condition.
-
An increase in the number and intensity of Gal8-GFP puncta in cells treated with your this compound LNPs compared to the control indicates enhanced endosomal escape[3].
-
Visualizations
Caption: Proposed mechanism of this compound LNP endosomal escape.
Caption: Troubleshooting workflow for low transfection efficiency.
Caption: Experimental workflow for assessing endosomal escape.
References
- 1. benchchem.com [benchchem.com]
- 2. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro-In Vivo Correlation Gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
Validation & Comparative
A Head-to-Head Comparison: N-octadecyl-pSar25 versus PEGylated Lipids for In Vivo mRNA Delivery
For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapies, the choice of delivery vehicle is paramount to in vivo success. While PEGylated lipids have long been the gold standard for lipid nanoparticle (LNP) formulations, concerns over immunogenicity have spurred the development of alternatives. This guide provides an objective, data-driven comparison of N-octadecyl-pSar25 (a member of the polysarcosine lipid family) and traditional PEGylated lipids, focusing on their in vivo performance.
Recent studies have positioned polysarcosine (pSar) lipids as a viable, and in some cases superior, alternative to PEGylated lipids for mRNA delivery. The complete replacement of PEG lipids with pSar lipids in established LNP formulations, such as those based on ALC-0315 and SM-102 ionizable lipids, has been shown to maintain or even enhance mRNA delivery efficiency while exhibiting a comparable safety profile in vivo.[1][2][3][4] This suggests that pSar lipids can effectively provide the "stealth" characteristics necessary for robust in vivo performance, mitigating the risk of adverse reactions and reduced therapeutic efficacy associated with anti-PEG antibodies.[1][2]
In Vivo Performance: A Quantitative Comparison
The in vivo efficacy of LNPs formulated with pSar lipids has been directly compared to those with PEGylated lipids in mouse models. Key performance indicators such as mRNA expression at the injection site and systemic protein production have been quantified.
Table 1: In Vivo Luciferase Expression Following Intramuscular Injection
| LNP Formulation | Ionizable Lipid | Polymer-Lipid | Mean Total Flux (photons/second) | Fold Increase vs. PEG |
| LNP-pSar | ALC-0315 | C16-pSar25 | > 5-fold higher than PEG LNP | > 5 |
| LNP-pSar | ALC-0315 | DMG-pSar25 | > 5-fold higher than PEG LNP | > 5 |
| LNP-PEG | ALC-0315 | ALC-0159 (PEG) | Baseline | 1 |
| LNP-pSar | SM-102 | DMG-pSar25 | Similar to PEG LNP | ~1 |
| LNP-PEG | SM-102 | DMG-PEG 2000 | Baseline | 1 |
Data synthesized from studies in C57BL/6 mice.[5]
Table 2: In Vivo Human Erythropoietin (hEPO) Expression Following Intramuscular Injection
| LNP Formulation | Ionizable Lipid | Polymer-Lipid | hEPO in Muscle (pg/mL) | hEPO in Blood (pg/mL) |
| LNP-pSar | ALC-0315 | DMG-pSar25 | Significantly higher than PEG LNP | Data not specified |
| LNP-PEG | ALC-0315 | ALC-0159 (PEG) | Baseline | Data not specified |
| LNP-pSar | SM-102 | DMG-pSar25 | Comparable to PEG LNP | Comparable to PEG LNP |
| LNP-PEG | SM-102 | DMG-PEG 2000 | Baseline | Baseline |
Data synthesized from studies in C57BL/6 mice.[3][5]
Immunogenicity and Safety Profile
A primary driver for exploring PEG alternatives is the issue of immunogenicity. Repeated exposure to PEGylated formulations can lead to the production of anti-PEG antibodies, potentially causing allergic reactions and accelerated blood clearance of subsequent doses.[6] Studies suggest that pSar-LNPs may offer a safer alternative, with some research indicating lower pro-inflammatory cytokine secretion and reduced complement activation compared to their PEGylated counterparts.[7] However, other studies have found the immunogenicity of pSar-LNPs to be comparable to traditional PEG-LNPs.[1][3] In terms of general safety, in vivo studies have shown that liver enzyme levels in mice treated with pSar-LNPs are comparable to those treated with PEG-LNPs, indicating no additional hepatic burden.[5]
Experimental Methodologies
The following protocols outline the key in vivo experiments cited in the comparison.
LNP Formulation Protocol
Lipid nanoparticles are typically formulated using a microfluidic mixing method.[8][9][10]
-
Lipid Stock Preparation: The ionizable lipid (e.g., ALC-0315 or SM-102), helper lipid (e.g., DSPC), cholesterol, and the polymer-lipid (e.g., this compound or a PEGylated lipid) are dissolved in ethanol (B145695) to create a lipid stock solution.[11]
-
mRNA Dilution: The mRNA cargo (e.g., encoding Firefly Luciferase or hEPO) is diluted in a low pH buffer, such as a 10 mM citrate (B86180) buffer.[11]
-
Microfluidic Mixing: The lipid solution and the mRNA solution are loaded into separate syringes and infused into a microfluidic mixing chip at a controlled flow rate. The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, resulting in a stable LNP formulation.[11]
-
Characterization: The formulated LNPs are characterized for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.[8][10]
In Vivo mRNA Expression Study Protocol
-
Animal Model: C57BL/6 mice are typically used for these studies.[5]
-
Administration: A defined dose of the mRNA-LNP formulation (e.g., 2 µg of total mRNA in 100 µL) is injected intramuscularly into the hind limb of the mice.[11] A control group receives PBS.
-
Bioluminescence Imaging (for Luciferase mRNA):
-
At a specified time point post-injection (e.g., 6 hours), mice are anesthetized.[11]
-
A D-luciferin solution is administered via intraperitoneal injection.[11]
-
After a short interval to allow for substrate distribution (e.g., 10 minutes), bioluminescence is measured using an in vivo imaging system (IVIS).[11][12]
-
The total flux (photons/second) in the region of interest is quantified.
-
-
Protein Quantification (for hEPO mRNA):
-
At a specified time point post-injection, blood samples are collected.
-
The injected muscle tissue is also harvested.
-
The concentration of the expressed protein (hEPO) in the serum and muscle lysate is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[5]
-
Visualizing the Experimental Workflow
Caption: Workflow for comparing pSar-LNP and PEG-LNP in vivo performance.
Concluding Remarks
The emergence of polysarcosine lipids, such as this compound, marks a significant advancement in LNP technology. The data presented here indicates that pSar-LNPs can not only match but in certain formulations, exceed the in vivo performance of their PEGylated counterparts, particularly in terms of localized mRNA expression.[3][5] While further research is needed to fully elucidate the long-term immunogenicity profile of pSar-LNPs, they represent a highly promising alternative for the development of next-generation mRNA therapeutics and vaccines, offering a potential solution to the challenges posed by PEG lipids.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
A Comparative Guide to the In Vivo Efficacy of N-octadecyl-pSar25 LNPs and Alternative Delivery Platforms
For Researchers, Scientists, and Drug Development Professionals
The landscape of in vivo mRNA delivery is rapidly evolving, with novel lipid nanoparticle (LNP) formulations continually emerging to challenge the current standards. This guide provides an objective comparison of the in vivo efficacy of polysarcosine (pSar)-based LNPs, with a focus on the N-octadecyl-pSar25 platform, against established and emerging alternative LNP technologies. Due to the limited availability of direct in vivo data for this compound LNPs, this guide utilizes data from structurally similar and scientifically relevant pSar-LNPs, such as those with C14 (DMG) and C16 lipid anchors, to provide a comprehensive comparative analysis.
Executive Summary
Polysarcosine-based LNPs are emerging as a promising alternative to conventional PEGylated LNPs for in vivo mRNA delivery.[1][2] Studies on pSar-LNPs with lipid anchors similar to the N-octadecyl (C18) chain, such as DMG-pSar25 (C14) and C16-pSar25, have demonstrated the potential for these platforms to either match or enhance mRNA delivery and subsequent protein expression in vivo when compared to their PEGylated counterparts.[3] This enhanced efficacy, coupled with a potentially favorable immunogenicity profile, positions pSar-LNPs as a compelling technology for next-generation mRNA therapeutics. This guide also evaluates other innovative alternatives, including zwitterionic polymer-based LNPs and poly(2-oxazoline) (POx)-based LNPs, providing a broad perspective on the current state of in vivo mRNA delivery systems.
In Vivo Performance Comparison
The following tables summarize the available quantitative in vivo data for pSar-LNPs and alternative LNP formulations. It is important to note that direct head-to-head comparisons across all platforms from a single study are not available; therefore, experimental contexts are provided where possible.
Table 1: In Vivo Luciferase Expression Following Intramuscular Administration
| LNP Formulation | Ionizable Lipid | Reporter | Dose | Peak Bioluminescence (Total Flux, photons/second) | Animal Model | Source |
| DMG-pSar25 LNP | ALC-0315 | Luc mRNA | 5 µg | ~1.5 x 10⁸ | C57BL/6 Mice | [3] |
| C16-pSar25 LNP | ALC-0315 | Luc mRNA | 5 µg | ~1.2 x 10⁸ | C57BL/6 Mice | [3] |
| PEG LNP (ALC-0159) | ALC-0315 | Luc mRNA | 5 µg | ~2.5 x 10⁷ | C57BL/6 Mice | |
| PMeOx-DP10 LNP | Not Specified | Luc mRNA | 10 µg | High Expression (Qualitative) | BALB/c Mice | |
| PEtOx-DP10 LNP | Not Specified | Luc mRNA | 10 µg | High Expression (Qualitative) | BALB/c Mice |
Note: PMeOx and PEtOx refer to poly(2-methyl-2-oxazoline) and poly(2-ethyl-2-oxazoline) respectively. DP10 indicates a degree of polymerization of 10.
Table 2: In Vivo Human Erythropoietin (hEPO) Expression Following Intramuscular Administration
| LNP Formulation | Ionizable Lipid | Therapeutic Protein | Dose | hEPO Concentration in Muscle (pg/mL) at 6h | Animal Model | Source |
| DMG-pSar25 LNP | ALC-0315 | hEPO mRNA | 5 µg | ~3500 | C57BL/6 Mice | |
| PEG LNP (ALC-0159) | ALC-0315 | hEPO mRNA | 5 µg | ~1500 | C57BL/6 Mice |
Table 3: Overview of Alternative LNP Platforms
| LNP Platform | Key Features | Reported In Vivo Performance Highlights | Potential Advantages |
| Zwitterionic Polymer LNPs | Incorporate zwitterionic polymers that can switch charge in response to pH changes. | Demonstrated efficient in vivo delivery of mRNA to the liver. | May enhance endosomal escape and improve biocompatibility. |
| Poly(2-oxazoline) (POx) LNPs | Utilize POx polymers as an alternative to PEG. | POx-LNPs have shown the potential to boost protein expression in muscle tissue by up to three-fold compared to PEG-LNPs and enhance accumulation in lymph nodes and spleen. | May reduce immunogenicity associated with PEG and offer tunable properties for targeted delivery. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are generalized protocols for key experiments cited in this guide.
In Vivo Bioluminescence Imaging for Luciferase Expression
-
LNP Formulation and Administration:
-
LNPs encapsulating firefly luciferase (FLuc) mRNA are prepared using microfluidic mixing or a similar controlled method.
-
The final LNP solution is diluted in sterile, nuclease-free phosphate-buffered saline (PBS).
-
A defined dose of the LNP formulation (e.g., 5-10 µg of mRNA) is administered to mice (e.g., C57BL/6 or BALB/c) via the desired route (e.g., intramuscular or intravenous injection).
-
-
Substrate Administration and Imaging:
-
At predetermined time points post-LNP administration (e.g., 4, 6, 24 hours), mice are anesthetized using isoflurane.
-
D-luciferin, the substrate for firefly luciferase, is administered via intraperitoneal injection (e.g., 150 mg/kg body weight).
-
After a short incubation period (e.g., 10 minutes) to allow for substrate distribution, the mice are placed in an in vivo imaging system (IVIS).
-
-
Data Acquisition and Analysis:
-
Bioluminescence images are captured, and the total flux (photons per second) is quantified for the whole body or specific regions of interest (e.g., injection site, liver).
-
Data is typically presented as the mean total flux ± standard deviation for each experimental group.
-
Quantification of Human Erythropoietin (hEPO) Expression via ELISA
-
Sample Collection:
-
At specified time points after administration of hEPO mRNA-LNPs, mice are euthanized.
-
Blood is collected via cardiac puncture and processed to obtain serum.
-
Tissues of interest (e.g., muscle at the injection site, liver, spleen) are harvested and snap-frozen or immediately processed.
-
-
Tissue Homogenization:
-
Harvested tissues are weighed and homogenized in a suitable lysis buffer containing protease inhibitors.
-
The homogenates are centrifuged to pellet cellular debris, and the supernatant containing the expressed hEPO is collected.
-
-
ELISA Procedure:
-
A commercial human EPO ELISA kit is used according to the manufacturer's instructions.
-
Briefly, standards and diluted samples (serum or tissue homogenate supernatant) are added to a microplate pre-coated with an anti-hEPO antibody.
-
After incubation and washing steps, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is then added, and the color development is stopped.
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using the absorbance values of the known hEPO standards.
-
The concentration of hEPO in the samples is determined by interpolating their absorbance values from the standard curve and is typically expressed as pg/mL or ng/g of tissue.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: In vivo mRNA-LNP delivery and protein expression workflow.
Caption: Comparison of LNP surface modification strategies.
Caption: Workflow for in vivo LNP efficacy assessment.
References
A Comparative Guide to Quality Control Assays for N-octadecyl-pSar25 LNP Formulations
For Researchers, Scientists, and Drug Development Professionals
The advent of lipid nanoparticle (LNP) technology has revolutionized the delivery of nucleic acid-based therapeutics, most notably highlighted by the success of mRNA vaccines. A critical component in traditional LNP formulations is the PEGylated lipid, which provides a hydrophilic shield to prevent aggregation and reduce clearance by the immune system. However, concerns over potential immunogenicity associated with polyethylene (B3416737) glycol (PEG) have spurred the development of alternative stealth lipids. N-octadecyl-pSarcosine25 (pSar25) has emerged as a promising alternative, offering similar "stealth" properties to PEG while being based on an endogenous amino acid, sarcosine.[1][2][3]
This guide provides a comprehensive overview of the essential assays for the quality control (QC) of N-octadecyl-pSar25 LNPs, drawing objective comparisons with well-established PEGylated LNP formulations. The presented data and protocols are synthesized from established methodologies in the field of LNP characterization to ensure robust and reproducible quality assessment.
Physicochemical Characterization: A Head-to-Head Comparison
The foundational step in LNP quality control involves a thorough characterization of their physicochemical properties. These attributes are critical quality attributes (CQAs) that directly influence the stability, safety, and efficacy of the final product.[4]
Key Physicochemical Quality Attributes and Recommended Assays
| Critical Quality Attribute (CQA) | This compound LNP | PEGylated LNP (Alternative) | Recommended Primary Assay(s) | Secondary/Orthogonal Assay(s) |
| Particle Size (Mean Diameter) | Typically 80-120 nm[5] | Typically 80-100 nm[6] | Dynamic Light Scattering (DLS)[7] | Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)[8], Asymmetric Flow Field-Flow Fractionation (AF4)[9] |
| Polydispersity Index (PDI) | Aim for < 0.2[5] | Aim for < 0.2[4] | Dynamic Light Scattering (DLS)[7] | Calculated from SEC-MALS or AF4 data[8][9] |
| Zeta Potential | Near-neutral surface charge[5] | Near-neutral surface charge[10] | Electrophoretic Light Scattering (ELS)[][12] | N/A |
| Lipid Component Quantification | Quantify ionizable lipid, helper lipid, cholesterol, and pSar25 lipid | Quantify ionizable lipid, helper lipid, cholesterol, and PEG-lipid | Reverse-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detector (ELSD)[7][13] | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Nucleic Acid Encapsulation Efficiency (EE) | Aim for > 90%[4] | Aim for > 90%[4] | Fluorescence Spectroscopy (e.g., RiboGreen Assay)[7] | Ion-Exchange Chromatography (IEX)[14], Capillary Gel Electrophoresis (CGE)[15] |
| Nucleic Acid Integrity | Ensure the integrity of the encapsulated payload | Ensure the integrity of the encapsulated payload | Capillary or Automated Gel Electrophoresis (CGE/AGE)[7][16] | Denaturing Agarose Gel Electrophoresis |
| Particle Morphology | Spherical | Spherical | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | N/A |
Experimental Protocols
Detailed methodologies for the primary assays are crucial for obtaining reliable and comparable data.
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size. PDI is a measure of the heterogeneity of sizes in the sample.
-
Protocol:
-
Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to 25°C.[17]
-
Dilute the LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Perform at least three measurements, with each measurement consisting of 10-15 runs.
-
Analyze the data using the instrument's software to obtain the Z-average diameter and PDI.
-
Zeta Potential by Electrophoretic Light Scattering (ELS)
-
Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is an indicator of the surface charge and colloidal stability of the LNPs.[12]
-
Protocol:
-
Use a dedicated folded capillary cell for zeta potential measurements.[17]
-
Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the recommended concentration.
-
Inject the sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement.
-
The instrument will apply a voltage and measure the electrophoretic mobility to calculate the zeta potential.
-
Perform measurements in triplicate.
-
Encapsulation Efficiency by RiboGreen Assay
-
Principle: This assay uses a fluorescent dye (RiboGreen) that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.[18]
-
Protocol:
-
Prepare a standard curve of the nucleic acid payload in the assay buffer.
-
In a 96-well plate, prepare two sets of LNP samples:
-
Intact LNPs: Dilute the LNP formulation in TE buffer.
-
Lysed LNPs: Dilute the LNP formulation in TE buffer containing a final concentration of 0.5% Triton X-100 to disrupt the particles.
-
-
Add the RiboGreen reagent to all wells containing standards and samples.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of free nucleic acid (from intact LNPs) and total nucleic acid (from lysed LNPs) using the standard curve.
-
Calculate the Encapsulation Efficiency (EE) as follows: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Functional Characterization
Beyond the physical and chemical properties, assessing the biological function of the LNPs is paramount.
In Vitro and In Vivo Functional Assays
| Functional Attribute | This compound LNP | PEGylated LNP (Alternative) | Recommended In Vitro Assay | Recommended In Vivo Assay |
| Transfection Efficiency | High protein expression | High protein expression | Cell-based reporter gene assay (e.g., Luciferase, GFP) in relevant cell lines.[10][19] | Bioluminescence imaging (e.g., IVIS) in animal models after systemic administration.[20][21] |
| Cellular Uptake | Efficient uptake | Efficient uptake | Flow cytometry or confocal microscopy using fluorescently labeled LNPs or nucleic acids. | Biodistribution studies using radiolabeled or fluorescently tagged LNPs. |
| Endosomal Escape | Required for cytosolic delivery | Required for cytosolic delivery | Indirectly assessed through functional protein expression. | N/A |
| Cytotoxicity | Low cytotoxicity | Low cytotoxicity | Cell viability assays (e.g., MTT, CellTiter-Glo) on treated cells.[19][20] | Histopathology and toxicology studies in animal models.[22] |
Protocol: In Vitro Transfection Efficiency (Luciferase Assay)
-
Principle: LNPs encapsulating mRNA that codes for a reporter protein (e.g., Firefly Luciferase) are incubated with a relevant cell line. The amount of protein expressed is quantified via a luminescence assay and serves as a measure of successful delivery and translation.[23]
-
Protocol:
-
Seed a relevant cell line (e.g., HEK293, HeLa) in a 96-well plate and incubate overnight.[10][19]
-
Prepare serial dilutions of the LNP formulation in cell culture medium.
-
Remove the old medium from the cells and add the LNP dilutions.
-
Incubate for 24-48 hours.
-
Lyse the cells and add a luciferase assay substrate.
-
Measure the luminescence using a plate reader.
-
Correlate the luminescence signal with the LNP dose to determine transfection efficiency.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of experimental processes and biological pathways.
Caption: Quality control workflow for LNP characterization.
Caption: Cellular pathway of mRNA delivery by LNPs.
Conclusion
The quality control of this compound LNPs relies on a suite of well-established analytical techniques that are also used for conventional PEGylated LNPs. While the fundamental principles of the assays remain the same, it is crucial for researchers to establish specific acceptance criteria for each quality attribute based on the unique formulation and intended therapeutic application. This comparative guide provides a framework for developing a robust QC strategy, ensuring the production of safe, effective, and consistent LNP-based therapeutics with next-generation stealth lipids.
References
- 1. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polysarcosine-Functionalized Lipid Nanoparticles for Therapeutic mRNA Delivery | Semantic Scholar [semanticscholar.org]
- 3. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 5. researchgate.net [researchgate.net]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. blog.curapath.com [blog.curapath.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. sciex.com [sciex.com]
- 16. sciex.com [sciex.com]
- 17. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. Challenges in Measuring In Vitro Activity of LNP-mRNA Therapeutics [mdpi.com]
- 20. Lipid Nanoparticle (LNP) Chemistry Can Endow Unique In Vivo RNA Delivery Fates within the Liver That Alter Therapeutic Outcomes in a Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 22. Regulatory Standards for mRNA Lipid Nanoparticle Use [eureka.patsnap.com]
- 23. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
A Head-to-Head Comparison: The Immunogenicity of N-octadecyl-pSar25 vs. PEG-Lipids in Nanoparticle Formulations
For researchers, scientists, and drug development professionals, mitigating the immunogenicity of lipid nanoparticle (LNP) delivery systems is a critical challenge. The stealth polymer polyethylene (B3416737) glycol (PEG) has been the gold standard, but concerns over anti-PEG antibody production and subsequent adverse reactions have spurred the search for alternatives. This guide provides an objective comparison of the immunogenicity of N-octadecyl-pSar25-lipids, a promising polysarcosine (pSar)-based alternative, and traditional PEG-lipids, supported by experimental data and detailed methodologies.
The use of PEGylated lipids in LNP formulations, while effective in prolonging circulation time, can lead to the generation of anti-PEG antibodies.[1][2] This can trigger the Accelerated Blood Clearance (ABC) phenomenon, where subsequent doses of the LNP are rapidly cleared from circulation, reducing therapeutic efficacy.[3] Furthermore, anti-PEG antibodies can mediate hypersensitivity reactions and complement activation.[4][5] Polysarcosine, a non-ionic, hydrophilic polymer of the endogenous amino acid sarcosine, has emerged as a viable alternative with the potential for reduced immunogenicity.[3][6]
Quantitative Immunogenicity Assessment
A direct comparison of LNPs formulated with either a pSar-lipid (DMG-pSar25, which is structurally analogous to this compound) or a PEG-lipid (DMG-PEG2000) revealed notable differences in the induced cytokine and chemokine profiles in mice.
Cytokine and Chemokine Induction
In a study comparing the systemic immunogenicity of LNPs, the expression of 32 different cytokines and chemokines was analyzed six hours after intramuscular injection. While both pSar- and PEG-LNPs induced a range of cytokines, there were significant differences in the expression levels of key inflammatory mediators.
For instance, with the ionizable lipid SM-102, LNPs formulated with DMG-pSar25 showed a higher expression of Granulocyte-Colony Stimulating Factor (G-CSF), Interleukin-6 (IL-6), and Chemokine (C-X-C motif) ligand 1 (CXCL1) compared to their PEG counterparts. The table below summarizes the relative expression levels of these selected cytokines.
| Cytokine/Chemokine | LNP Formulation | Relative Expression (Log2 Fold Change vs. PBS) |
| G-CSF | SM-102 + DMG-pSar25 | ~8 |
| SM-102 + DMG-PEG2000 | ~6 | |
| IL-6 | SM-102 + DMG-pSar25 | ~12 |
| SM-102 + DMG-PEG2000 | ~10 | |
| CXCL1 | SM-102 + DMG-pSar25 | ~10 |
| SM-102 + DMG-PEG2000 | ~8 |
Data adapted from a heatmap showing log fold change compared to PBS-treated mice.
Antibody Generation
A key concern with PEGylated lipids is the induction of anti-PEG antibodies. In the same comparative study, an ELISA was performed to detect anti-PEG mouse IgG after a second administration of the LNPs. The results indicated that mice treated with pSar-LNPs did not produce antibodies against PEG, whereas PEG-LNP injected mice showed a significantly heightened optical density (O.D.) signal, confirming the presence of anti-PEG antibodies. While pSar is considered to have low immunogenicity, the assessment for anti-pSar antibodies would be a crucial part of a full immunogenicity evaluation.
Experimental Protocols
To aid researchers in performing their own immunogenicity assessments, detailed methodologies for key experiments are provided below.
Anti-PEG/Anti-pSar Antibody Detection (ELISA)
This protocol describes a general indirect ELISA for the detection of antibodies against PEG or pSar in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
Coating buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.6)
-
Antigen: mPEG-lipid or pSar-lipid conjugate (e.g., 1-10 µg/mL)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum/plasma samples from treated and control animals
-
Detection antibody: HRP-conjugated anti-species IgG or IgM
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the microplate with 100 µL of the antigen solution diluted in coating buffer. Incubate overnight at 4°C or for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted serum/plasma samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the HRP-conjugated detection antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Complement Activation Assay
This protocol provides a general method for assessing complement activation by measuring the cleavage of complement component C3.
Materials:
-
Human or animal plasma
-
LNP formulations (pSar-LNP and PEG-LNP)
-
Positive control (e.g., zymosan)
-
Negative control (e.g., PBS)
-
SDS-PAGE equipment
-
Western blot equipment
-
Anti-C3 antibody (recognizing both native C3 and cleavage products like C3b)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Incubation: Incubate the LNP formulations and controls with plasma at 37°C for a defined period (e.g., 30-60 minutes).
-
SDS-PAGE: Separate the plasma proteins by SDS-PAGE under reducing conditions.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the anti-C3 antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of C3 cleavage products (e.g., the α’ chain of C3b) indicates complement activation.
Signaling Pathways and Experimental Workflows
To visualize the biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: B-Cell Activation by Lipid Nanoparticles.
Caption: Complement Activation Pathways by LNPs.
Caption: Experimental Workflow for Immunogenicity Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering LNPs with polysarcosine lipids for mRNA delivery – ScienceOpen [scienceopen.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring L-NP Transfection Efficiency: A Comparative Guide to Luciferase Reporter Assays
For researchers and professionals in drug development, quantifying the delivery efficiency of Lipid Nanoparticles (LNPs) is a critical step in evaluating their potential as therapeutic carriers. The luciferase reporter assay stands out as a robust, sensitive, and widely adopted method for this purpose. This guide provides a comparative overview of LNP transfection efficiency assessment using luciferase assays, supported by experimental data and detailed protocols.
Visualizing the Process: From LNP to Luminescence
To understand the application of luciferase assays in LNP transfection, it's helpful to visualize both the experimental workflow and the underlying biological mechanism.
Experimental Workflow
The overall process involves formulating the LNPs with luciferase-encoding mRNA, treating cells or administering to a model organism, and then measuring the light output, which is proportional to the amount of translated luciferase protein.
Caption: A typical workflow for in vitro LNP transfection efficiency analysis.
Mechanism of LNP-Mediated Luciferase Expression
At the cellular level, the LNP facilitates the delivery of mRNA into the cytoplasm, where it is translated into functional luciferase enzyme. The enzyme then acts on its substrate to produce a measurable light signal.
Caption: Cellular mechanism of LNP-mediated luciferase reporter expression.
Comparative Analysis of LNP Formulations
The choice of ionizable lipid and other lipid components is paramount for efficient mRNA delivery. The following table summarizes experimental data comparing different LNP formulations based on their ability to induce luciferase expression.
| LNP Formulation (Ionizable Lipid) | Model System | Key Findings on Luciferase Expression | Reference |
| ALC-0315 | A549 & Huh7 cells; BALB/c mice | Most potent formulation in A549 cells and showed the strongest luciferase activity across all organs in vivo (liver, spleen, lung).[1][2] | [1][2] |
| LP-01 | A549 & Huh7 cells; BALB/c mice | Induced notable luciferase expression in vivo and showed expression in the broadest range of organs compared to ALC-0315 and cKK-E12.[1] | |
| cKK-E12 | A549 & Huh7 cells; BALB/c mice | Showed an intermediate range of expression across organs and suggested some preferential spleen tropism. | |
| DLin-MC3-DMA (MC3) | LumA reporter mice | Resulted in an 8.4% ± 4.3% restoration of luciferase activity in the liver. | |
| SM-102 | PANC1 xenograft mice | Showed higher overall transfection efficiency than H7T4 LNPs but had substantial off-target uptake in the liver and spleen. | |
| C10-200 | HepG2 cells | Demonstrated higher transfection efficiency compared to C12-200 LNPs in vitro. | |
| DSPC, DOPC, ESM (structural lipids) | FVB mice (IV injection) | Formulations with these lipids showed greater transfection efficiency at 4 hours post-injection compared to 24 hours. |
Detailed Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and comparable results. Below is a synthesized protocol for a typical in vitro luciferase reporter assay to assess LNP transfection efficiency.
Part 1: LNP Formulation and Characterization
-
Lipid Stock Preparation : Dissolve the ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol (B145695) to create stock solutions.
-
mRNA Preparation : Thaw firefly luciferase (FLuc) encoding mRNA on ice. Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing : Combine the lipid-ethanol mixture and the mRNA-aqueous solution using a microfluidic mixing device. The flow rate ratio is typically 3:1 (aqueous:organic).
-
Dialysis and Concentration : Dialyze the resulting LNP solution against PBS (pH 7.4) overnight to remove ethanol and non-encapsulated mRNA. Concentrate the LNPs using centrifugal filters if necessary.
-
Characterization :
-
Size and Polydispersity Index (PDI) : Measure using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency : Quantify using a fluorescent dye-based assay like the RiboGreen assay. This involves measuring mRNA concentration before and after lysing the LNPs with a detergent like Triton X-100.
-
Part 2: In Vitro Transfection and Luciferase Assay
-
Cell Seeding : Plate cells (e.g., HepG2, A549, Huh7) in a 96-well plate at a density of 7,500-10,000 cells per well and allow them to adhere overnight.
-
LNP Treatment : Dilute the mRNA-LNPs in complete cell culture medium to achieve the desired final mRNA concentrations (e.g., 125, 250, 500 ng/mL). Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation : Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay :
-
Remove the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Add a cell lysis buffer (e.g., 20 µL per well) to lyse the cells and release the translated luciferase.
-
Add the luciferase assay reagent (containing luciferin substrate) to each well (e.g., 100 µL). Commercial kits like Promega's ONE-Glo™ or Bright-Glo™ are commonly used.
-
Protect the plate from light and immediately measure the bioluminescence signal using a plate reader. The output is typically in Relative Light Units (RLU).
-
Part 3: In Vivo Evaluation (Brief Overview)
-
Administration : Administer the mRNA-LNPs to the animal model (e.g., BALB/c mice) via the desired route (e.g., intravenous, intraperitoneal). Doses can range from 0.005 to 0.75 mg/kg.
-
Imaging : At a specified time point (e.g., 6 or 24 hours post-injection), administer the D-luciferin substrate via intraperitoneal injection.
-
Signal Quantification : Anesthetize the animal and quantify the bioluminescence using an in vivo imaging system (IVIS). Organs can also be harvested for ex vivo imaging to determine tissue-specific expression.
This guide provides a foundational understanding and practical framework for utilizing luciferase reporter assays to evaluate LNP transfection efficiency. By following standardized protocols and carefully considering formulation parameters, researchers can generate reliable and comparable data to accelerate the development of novel mRNA therapeutics.
References
A Comparative Guide to Animal Models for N-octadecyl-pSar25 LNP Delivery System Testing
This guide provides a comprehensive comparison of animal models for testing the in vivo performance of N-octadecyl-pSar25 (C18-pSar25) lipid nanoparticle (LNP) delivery systems. It is intended for researchers, scientists, and drug development professionals working on nucleic acid therapeutics. The guide details experimental data, protocols, and visual workflows to aid in the selection of appropriate animal models and experimental designs for evaluating LNP delivery efficiency and safety.
Introduction to this compound LNPs
Lipid nanoparticles are a leading platform for the delivery of RNA therapeutics.[1] A common component of these formulations is a PEGylated lipid, which enhances stability and circulation time. However, concerns about the immunogenicity of polyethylene (B3416737) glycol (PEG) have prompted the development of alternatives.[2][3] Polysarcosine (pSar) is a promising substitute, offering similar "stealth" properties with potentially reduced immunogenicity.[2][3] This guide focuses on LNPs incorporating this compound, a pSar lipid that has been investigated as a replacement for PEG lipids in LNP formulations.
Comparative Performance in Murine Models
Mice are the most commonly used initial in vivo model for assessing LNP performance due to their cost-effectiveness, ease of handling, and the availability of various transgenic strains. Studies have evaluated this compound LNPs in mice, often comparing them to traditional PEGylated formulations.
In Vivo mRNA Delivery Efficiency
The primary measure of LNP performance is its ability to deliver its cargo and facilitate protein expression in target tissues. Luciferase mRNA (Fluc mRNA) is a common reporter gene used for this purpose.
A study comparing LNPs formulated with C18-pSar25 to those with a standard PEG lipid (DMG-PEG 2000) in mice demonstrated promising results for the pSar formulation. Following intramuscular injection of LNPs containing Firefly luciferase mRNA, the in vivo luminescence intensity was measured.
Table 1: In Vivo Luciferase Expression in Mice (Intramuscular Injection)
| LNP Formulation | Ionizable Lipid | Peak Radiance (photons/sec/cm²/sr) at 6 hours post-injection | Fold Change vs. PEG Control |
| SM-102 with DMG-PEG 2000 | SM-102 | ~1.5 x 10⁸ | 1.0 |
| SM-102 with C18-pSar25 | SM-102 | ~2.5 x 10⁸ | ~1.7 |
| ALC-0315 with ALC-0159 | ALC-0315 | ~1.0 x 10⁸ | 1.0 |
| ALC-0315 with C18-pSar25 | ALC-0315 | ~1.5 x 10⁸ | ~1.5 |
Data is estimated from graphical representations in the cited source and is intended for comparative purposes.
These results suggest that the complete replacement of a PEG lipid with C18-pSar25 can maintain or even enhance mRNA delivery efficiency in vivo.
Biodistribution
Understanding the biodistribution of LNPs is critical for assessing both efficacy and potential off-target effects. The route of administration significantly impacts biodistribution. While intramuscular injections are common for vaccines, intravenous injections are often used for systemic therapies. Following intravenous administration, LNPs predominantly accumulate in the liver, spleen, and adrenal glands.
For intramuscularly injected LNPs, while a significant portion remains at the injection site, some can distribute systemically, with smaller particles being more likely to migrate to the liver.
Alternative Animal Models
While mice are a valuable initial model, other species are often used in later preclinical stages to obtain data more predictive of human outcomes.
-
Non-Human Primates (NHPs): Rhesus macaques are considered a crucial preclinical model for vaccine development due to their genetic proximity to humans. Studies in NHPs can provide valuable insights into the biodistribution and immunogenicity of LNP formulations.
-
Humanized Mice: These are mice engrafted with human cells or tissues, allowing for the evaluation of LNP performance on human cells in an in vivo environment. This can be particularly useful for assessing species-specific delivery and cellular responses.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
LNP Formulation
LNPs are typically formed by the rapid mixing of an ethanol (B145695) phase containing the lipids with an aqueous phase containing the mRNA. Microfluidic mixing is a common and scalable method for producing uniform LNPs.
Typical LNP Composition:
-
Ionizable Lipid: (e.g., SM-102, ALC-0315) Essential for encapsulating the nucleic acid and facilitating its release into the cytoplasm.
-
Phospholipid: (e.g., DSPC) A structural lipid that helps form the nanoparticle.
-
Cholesterol: A structural component that stabilizes the LNP.
-
PEG or pSar Lipid: (e.g., DMG-PEG 2000, C18-pSar25) Forms a hydrophilic corona that prevents aggregation and reduces opsonization.
In Vivo mRNA Delivery Assessment in Mice
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
LNP Administration:
-
Intramuscular (IM): Inject a defined dose of mRNA-LNPs (e.g., 0.06 µg of mRNA) into the flank or gastrocnemius muscle.
-
Intravenous (IV): Inject LNPs via the lateral tail vein.
-
-
In Vivo Imaging:
-
For LNPs carrying luciferase mRNA, administer D-luciferin intraperitoneally at various time points (e.g., 6 hours) post-LNP injection.
-
Anesthetize the mice and measure bioluminescence using an in vivo imaging system (IVIS).
-
-
Biodistribution Analysis:
-
LNPs can be labeled with a fluorescent dye (e.g., DiR) for ex vivo imaging of organs.
-
Harvest organs (liver, spleen, lungs, heart, kidneys, injection site muscle) at a specified time point post-injection.
-
Quantify fluorescence in each organ using an imaging system.
-
-
Safety Evaluation:
-
Monitor animal weight and general health.
-
Collect blood samples to measure liver enzymes (ALT, AST) and cytokines to assess potential toxicity and immune responses.
-
Visualizing Experimental Workflows
Graphviz diagrams can be used to clearly illustrate the steps involved in in vivo LNP testing.
Caption: Workflow for in vivo testing of LNP-formulated mRNA in mice.
Conclusion
The selection of an appropriate animal model is crucial for the preclinical evaluation of LNP-based nucleic acid delivery systems. While murine models provide a robust platform for initial screening of formulations like this compound LNPs, larger animal models such as non-human primates may be necessary for more comprehensive safety and efficacy profiling before clinical translation. The experimental protocols and comparative data presented in this guide offer a framework for designing and interpreting in vivo studies to advance the development of next-generation LNP therapeutics. The use of pSar lipids as a substitute for PEG shows promise in maintaining or enhancing delivery efficiency, warranting further investigation in various animal models.
References
Navigating the Nanoscale: A Comparative Toxicity Profile of N-octadecyl-pSar25 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The advent of nanotechnology in medicine has ushered in a new era of targeted drug delivery systems. Among these, lipid-based nanoparticles have shown considerable promise. This guide provides a comparative analysis of the toxicity profile of a novel polysarcosine-based lipid nanoparticle, N-octadecyl-pSar25, against established alternatives: Doxil®, Abraxane®, and poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles. While specific preclinical and clinical toxicity data for this compound nanoparticles are not yet publicly available, this guide draws upon the known biocompatibility of its core components to build a predictive profile and offers a robust comparison based on existing literature for the alternative platforms.
Executive Summary
This compound nanoparticles are emerging as a potentially safer alternative to widely used PEGylated lipid nanoparticles. The core innovation lies in the replacement of polyethylene (B3416737) glycol (PEG) with polysarcosine (pSar), a non-immunogenic and biocompatible polymer. This substitution is anticipated to reduce the incidence of adverse effects commonly associated with PEGylated nanocarriers, such as hypersensitivity reactions and the accelerated blood clearance (ABC) phenomenon. In contrast, Doxil® and Abraxane®, while effective cancer therapies, are associated with significant and sometimes dose-limiting toxicities. PLGA-PEG nanoparticles are generally considered biocompatible, but their toxicity can be influenced by their physicochemical properties and the encapsulated drug.
Comparative Toxicity Analysis
The following tables summarize the known toxicity profiles of this compound nanoparticles (projected), Doxil®, Abraxane®, and PLGA-PEG nanoparticles.
Table 1: In Vitro Cytotoxicity and Hemocompatibility
| Nanoparticle Type | In Vitro Cytotoxicity | Hemocompatibility (Hemolysis) | Key Findings |
| This compound Nanoparticles (Projected) | Expected to be low to non-cytotoxic. Polysarcosine-based nanoparticles have demonstrated excellent cytocompatibility.[1][2] | Expected to be highly hemocompatible with low hemolytic potential.[3] | The inherent biocompatibility of polysarcosine suggests a favorable in vitro safety profile. |
| Doxil® (Pegylated Liposomal Doxorubicin) | High cytotoxicity against cancer cells due to doxorubicin. | Generally low hemolytic activity. | Cytotoxicity is the intended therapeutic effect; off-target toxicity is a clinical concern. |
| Abraxane® (Albumin-bound Paclitaxel) | High cytotoxicity against cancer cells due to paclitaxel (B517696). | Low hemolytic potential. | Efficacy is linked to its cytotoxic payload. |
| PLGA-PEG Nanoparticles | Blank nanoparticles generally exhibit low cytotoxicity.[3][4] Cytotoxicity is primarily determined by the encapsulated drug. IC50 values are drug and cell-line dependent. | Generally considered hemocompatible. | Shape can influence cytotoxicity, with non-spherical particles potentially inducing more toxicity. |
Table 2: In Vivo Toxicity Profile (Preclinical and Clinical)
| Nanoparticle Type | Key In Vivo Toxicities | Immunogenicity | Notes |
| This compound Nanoparticles (Projected) | Expected to have a favorable in vivo toxicity profile with reduced organ accumulation compared to some alternatives. | Low to negligible. Polysarcosine is considered a "stealth" polymer alternative to PEG, with reduced immunogenicity. | The primary advantage is the potential circumvention of PEG-related immunogenicity and ABC effect. |
| Doxil® | Myelosuppression (neutropenia, thrombocytopenia, anemia), Hand-Foot Syndrome (Palmar-Plantar Erythrodysesthesia), stomatitis, infusion reactions, and cardiotoxicity (less than free doxorubicin). | Low, but anti-PEG antibodies can lead to accelerated blood clearance. | The incidence of Hand-Foot Syndrome can be up to 50%. |
| Abraxane® | Myelosuppression (neutropenia), peripheral neuropathy (often dose-limiting), myalgia/arthralgia, infusion reactions, and sepsis. | Low. | Peripheral neuropathy is a major clinical concern and can be severe. |
| PLGA-PEG Nanoparticles | Generally well-tolerated in vivo. Mild toxic effects such as pale kidney and pyelectasis have been observed in some studies. Toxicity is largely dependent on the encapsulated drug. | Low, but the PEG component can induce anti-PEG antibodies. | Biodegradable nature of PLGA contributes to its favorable safety profile. |
Experimental Protocols
Detailed methodologies for key toxicity experiments are provided below to facilitate replication and comparison.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle formulations in cell culture medium. Replace the existing medium with the nanoparticle-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against nanoparticle concentration.
In Vitro Cytotoxicity: LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, centrifuge the plates to pellet any detached cells. Collect the supernatant for LDH analysis.
-
LDH Reaction: Add the supernatant to a reaction mixture containing NADH and pyruvate.
-
Absorbance Measurement: Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent like Triton X-100).
Hemocompatibility: Hemolysis Assay
This assay assesses the potential of nanoparticles to damage red blood cells.
-
Blood Collection: Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Nanoparticle Incubation: Add different concentrations of the nanoparticle suspension to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the mixtures at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
In Vivo Acute Toxicity Study (Adapted from OECD Guideline 420)
This study provides information on the potential health hazards that might arise from short-term exposure to a substance.
-
Animal Model: Use a suitable animal model, typically rodents (e.g., mice or rats).
-
Dosing: Administer a single dose of the nanoparticle formulation via the intended clinical route (e.g., intravenous injection). Start with a dose expected to be non-lethal and escalate in subsequent groups of animals.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, weight loss), and any adverse reactions for at least 14 days.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Hematology and Clinical Chemistry: Collect blood samples for analysis of hematological and clinical chemistry parameters to assess organ function.
Visualizing Cellular Impact and Experimental Design
The following diagrams, generated using Graphviz (DOT language), illustrate a potential mechanism of nanoparticle-induced cytotoxicity and a typical workflow for in vitro toxicity assessment.
Caption: A potential signaling pathway of nanoparticle-induced cytotoxicity.
Caption: Experimental workflow for in vitro toxicity assessment of nanoparticles.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Evaluation of poly (lactic-co-glycolic acid) nanoparticles to improve the therapeutic efficacy of paclitaxel in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchspace.csir.co.za [researchspace.csir.co.za]
Safety Operating Guide
Personal protective equipment for handling N-octadecyl-pSar25
This guide provides crucial safety and logistical information for the handling and disposal of N-octadecyl-pSar25, a polysarcosine (pSar) lipid utilized in the formulation of lipid nanoparticles for RNA delivery.[1][2][3] Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risk when handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to shield against dust particles and potential splashes. Must conform to ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills and contamination. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. Work should be conducted in a fume hood or biosafety cabinet. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability and integrity of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Verify that the product details on the label match the order information.
Storage of Lyophilized Powder:
-
Long-term Storage: Store at -20°C in a tightly sealed container.
-
Protection: Keep the container in a desiccator to prevent moisture absorption, as the compound may be hygroscopic.
Handling of Lyophilized Powder:
-
Before opening, allow the container to equilibrate to room temperature inside a desiccator to prevent condensation.
-
Conduct all weighing and handling of the powder within a chemical fume hood or biosafety cabinet to minimize inhalation risk.
-
Weigh the desired amount of powder quickly to reduce exposure to air and moisture.
-
Tightly reseal the container immediately after use and return it to the appropriate storage conditions.
Reconstitution:
-
Add the appropriate solvent to the vial containing the lyophilized powder. For hydrophobic peptides, organic solvents such as DMSO or DMF may be necessary for initial dissolution.
-
Gentle vortexing or sonication can be used to aid dissolution. Avoid excessive heating.
-
If using an organic solvent, the solution can then be carefully diluted with an aqueous buffer.
Storage of Reconstituted Solution:
-
It is recommended to use solutions immediately.
-
For short-term storage, refrigerate at 4°C for up to a few weeks.
-
For longer-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan
All materials that have come into contact with this compound must be treated as chemical waste.
-
Contaminated Materials: Dispose of all used gloves, pipette tips, vials, and other contaminated disposable materials in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated chemical waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
Spill:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.
-
Absorb the spill with a chemical spill kit or absorbent pads.
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Seek immediate medical attention.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
